Product packaging for 2-Amino-5-chloropyridin-3-ol(Cat. No.:CAS No. 40966-87-8)

2-Amino-5-chloropyridin-3-ol

Cat. No.: B1279299
CAS No.: 40966-87-8
M. Wt: 144.56 g/mol
InChI Key: BMRXXBXPVJOAMM-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyridin-3-ol ( 40966-87-8) is a high-value pyridine derivative with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . This compound serves as a versatile and essential building block in chemical research and development, particularly in the synthesis of novel Active Pharmaceutical Ingredients (APIs) . Its unique structure, featuring multiple reactive functional groups on the pyridine ring, makes it an excellent precursor for a wide range of synthetic transformations, facilitating the discovery of new pharmaceutical agents . As a key intermediate, its applications extend into the development of specialized ligands, fluorescent dyes, and advanced polymer materials . This product is presented as an off-white to gray or brown solid with a typical purity of 99% minimum , ensuring consistency for sensitive research applications. Key physical properties include a melting point of 198-201 °C and a predicted boiling point of 383.7 ± 42.0 °C . To preserve its quality, the material must be stored in a dark place under an inert atmosphere at 2-8 °C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2O B1279299 2-Amino-5-chloropyridin-3-ol CAS No. 40966-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRXXBXPVJOAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437961
Record name 2-Amino-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40966-87-8
Record name 2-Amino-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-chloropyridin-3-ol (CAS 40966-87-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, applications, and synthetic considerations for the chemical intermediate 2-Amino-5-chloropyridin-3-ol. Due to the specificity of this compound, publicly available experimental data is limited; this document compiles available data and provides illustrative protocols for structurally related compounds to guide research and development efforts.

Core Properties and Safety Information

This compound is a substituted pyridine derivative. Its trifunctional nature, featuring an amino group, a chloro substituent, and a hydroxyl group, makes it a versatile building block in synthetic chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 40966-87-8[1][2][3]
Molecular Formula C₅H₅ClN₂O[1][4]
Molecular Weight 144.56 g/mol [1][2][4]
Physical Form Solid[2]
Melting Point 198-201°C[4]
Boiling Point 383.7 ± 42.0 °C (at 760 mmHg, Predicted)
InChI Key BMRXXBXPVJOAMM-UHFFFAOYSA-N[2]
Purity Typically ≥98%[2][4]
Storage 2-8°C, Refrigerator[2][4]
Computed Molecular Descriptors

Computational data provides further insight into the molecule's characteristics relevant to drug design and chemical reactivity.

DescriptorValueSource(s)
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 144.0090405 Da[1]
Topological Polar Surface Area 59.1 Ų[1]
LogP (Predicted) 0.8[1]
Safety and Hazard Information

This compound is classified as harmful. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.

Hazard Statement CodeDescriptionSource(s)
H302 Harmful if swallowed[1]
H312 Harmful in contact with skin[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H332 Harmful if inhaled[1]
H335 May cause respiratory irritation[1]

Synthesis and Experimental Protocols

Illustrative Protocol: Synthesis of 2-amino-3-hydroxy-5-chloropyridine

Disclaimer: The following protocol is for the synthesis of an isomer (2-amino-3-hydroxy-5-chloropyridine) and should be adapted and optimized for the target compound. This procedure involves high pressure and temperature and requires appropriate safety precautions and equipment.

Reaction Scheme: Starting Material: 2-amino-3-bromo-5-chloropyridine Reagents: Potassium hydroxide, Copper powder Product: 2-amino-3-hydroxy-5-chloropyridine

Methodology: [5]

  • Reaction Setup: A mixture of 12 parts of potassium hydroxide (85%), 200 parts of water, 10.4 parts of 2-amino-3-bromo-5-chloropyridine, and 0.5 part of copper powder is placed in a suitable autoclave.

  • Reaction Conditions: The vessel is sealed, purged with nitrogen, and the mixture is stirred for 10 hours at 170°C.

  • Work-up:

    • The resulting aqueous solution is cooled and neutralized with concentrated hydrochloric acid.

    • The water is largely evaporated under reduced pressure.

    • The moist residue is extracted twice with hot ethyl acetate.

  • Purification:

    • The combined ethyl acetate extracts are treated with activated charcoal to remove impurities.

    • The solvent is evaporated to yield the final product.

The reported yield for this specific transformation is approximately 70%.[5]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, primarily for the pharmaceutical and agrochemical industries.[4] Its utility stems from the reactive amino and hydroxyl functional groups, which allow for a wide range of subsequent chemical modifications, and the chloro substituent, which can participate in cross-coupling reactions.[4]

  • Pharmaceuticals: It serves as a building block for bioactive molecules targeting central nervous system (CNS) disorders and inflammatory conditions.[4]

  • Agrochemicals: The scaffold is used in the synthesis of herbicides and insecticides.[4]

  • Medicinal Chemistry: The substituted pyridine ring is a common motif in medicinal chemistry, and this intermediate is valuable for creating complex heterocyclic systems via reactions like Suzuki or Buchwald-Hartwig couplings.[4]

  • Functional Materials: It finds potential use in the development of dyes and other functional materials where nitrogen-containing heterocycles can enhance electronic or stability properties.[4]

Logical Workflow: Role as a Synthetic Intermediate

The following diagram illustrates the logical position of this compound as a key intermediate in a typical drug discovery or agrochemical development workflow.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_derivatization Derivatization / Core Modification cluster_products Final Product Classes A Pyridine Precursors B This compound (CAS 40966-87-8) A->B Multi-step Synthesis C Functional Group Modification (e.g., Acylation, Etherification) B->C D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->D E Pharmaceutical APIs (CNS, Anti-inflammatory) C->E F Agrochemicals (Herbicides, Insecticides) C->F D->E D->F

Caption: Role of this compound in synthetic workflows.

Analytical Characterization

Specific, publicly available analytical data (NMR, IR, Mass Spectrometry) for this compound is scarce. Characterization of this compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to determine the number and environment of protons and ¹³C NMR to identify the carbon skeleton.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), O-H (hydroxyl), C-Cl, and C=C/C=N (aromatic ring) stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight and obtain fragmentation patterns that support the proposed structure.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Researchers synthesizing this compound would need to perform these analyses de novo to confirm its identity and purity.

References

A Comprehensive Technical Guide to 2-Amino-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of 2-Amino-5-chloropyridin-3-ol. This compound is of interest to researchers in medicinal chemistry and drug development due to its specific chemical features.

Molecular Properties and Structure

This compound is a heterocyclic compound with the molecular formula C5H5ClN2O.[1] Its chemical identity is defined by the presence of a pyridine ring substituted with an amino group, a chloro group, and a hydroxyl group.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular FormulaC5H5ClN2OPubChem[1]
Molecular Weight144.56 g/mol PubChem[1]
Exact Mass144.0090405 DaPubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number40966-87-8PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Rotatable Bond Count0PubChem[1]

The two-dimensional chemical structure of this compound is depicted in the following diagram, generated using the DOT language. The structure illustrates the arrangement of the pyridine ring with its substituents at the 2, 3, and 5 positions.

G start Start: Prepare Reagent Mixture step1 Stir in Autoclave (10h, 170°C, N₂) start->step1 step2 Neutralize with HCl step1->step2 step3 Evaporate Water step2->step3 step4 Hot Extraction with Ethyl Acetate (2x) step3->step4 step5 Purify with Active Charcoal step4->step5 step6 Evaporate Solvent step5->step6 end End Product: This compound step6->end

References

A Technical Guide to 2-Amino-5-chloropyridin-3-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-amino-5-chloropyridin-3-ol, a key heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

The compound with the formal IUPAC name This compound is a substituted pyridine derivative.[1] It is registered under the CAS Number 40966-87-8 .[1][2]

Synonyms and Identifiers:

  • This compound[1]

  • 40966-87-8[1]

  • DTXSID30437961[1]

  • RefChem:255692[1]

  • DTXCID50388784[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₅ClN₂OPubChem[1]
Molecular Weight 144.56 g/mol PubChem[1]
Exact Mass 144.0090405 DaPubChem[1]
Melting Point 198-201°CMySkinRecipes[3]
Physical Form SolidSigma-Aldrich
InChI InChI=1S/C5H5ClN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8)PubChem[1]
InChIKey BMRXXBXPVJOAMM-UHFFFAOYSA-NPubChem[1]
SMILES C1=C(C(=NC=C1Cl)N)OPubChem[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the hydrolysis of a halogenated precursor. A detailed experimental protocol is provided below.

Synthesis of 2-amino-3-hydroxy-5-chloropyridine from 2-amino-3-bromo-5-chloropyridine

This procedure outlines the conversion of 2-amino-3-bromo-5-chloropyridine to 2-amino-3-hydroxy-5-chloropyridine.[4]

Materials:

  • Potassium hydroxide (85%)

  • Water

  • 2-amino-3-bromo-5-chloropyridine

  • Copper powder

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Active charcoal

Procedure:

  • A mixture of 12 parts of potassium hydroxide (85%), 200 parts of water, 10.4 parts of 2-amino-3-bromo-5-chloropyridine, and 0.5 part of copper powder is prepared.

  • The mixture is stirred under a nitrogen atmosphere in an autoclave for 10 hours at 170°C.[4]

  • The resulting aqueous solution is neutralized with concentrated hydrochloric acid.

  • The water is largely evaporated off.

  • The still moist residue is extracted twice with hot ethyl acetate.[4]

  • The combined ethyl acetate extracts are purified with active charcoal.

  • The solvent is then evaporated to yield 2-amino-3-hydroxy-5-chloropyridine.[4]

The reported yield for this synthesis is approximately 70% of the theoretical yield, with a melting point of the product at 196°-201°C.[4]

Applications in Chemical Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[5] Its reactive amino and hydroxyl groups allow for further chemical modifications, making it a versatile building block.[3]

One notable application is in the production of insecticidal phosphoric acid esters. The synthetic pathway involves the conversion of 2-amino-3-hydroxy-5-chloropyridine to a 6-chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one derivative, which is then further functionalized.[5]

G A 2-Amino-3-bromo-5-chloropyridine B KOH, H2O, Cu powder 170°C, 10h A->B C This compound B->C D This compound F 6-Chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one D->F E Phosgene E->F G Further Reactions F->G H Insecticidal Phosphoric Acid Esters G->H

Caption: Synthetic pathway of this compound and its subsequent use.

The logical workflow for the synthesis and application of this compound is depicted in the following diagram.

G start Starting Material (2-Amino-3-bromo-5-chloropyridine) process1 Hydrolysis Reaction start->process1 intermediate Intermediate (this compound) process1->intermediate process2 Cyclization with Phosgene intermediate->process2 product1 Oxazolopyridinone Derivative process2->product1 process3 Further Functionalization product1->process3 final_product Final Product (e.g., Pesticide) process3->final_product

Caption: Experimental workflow for the synthesis and application of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment should be used when handling this compound. It is recommended to store it in a refrigerator.

References

Spectroscopic Data of 2-Amino-5-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of spectroscopic data for the specified compound, 2-Amino-5-chloropyridin-3-ol, could not be completed as publicly available, detailed experimental spectroscopic data (NMR, IR, MS) for this specific molecule is limited.

However, a detailed spectroscopic guide for the closely related and well-characterized compound, 2-Amino-5-chloropyridine , is provided below. This information may serve as a valuable reference for researchers interested in the spectroscopic properties of similar chemical structures.

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-5-chloropyridine. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-5-chloropyridine.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.88d2.4H-6
7.22dd8.4, 2.4H-4
6.41d8.4H-3
4.46br s--NH₂

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
158.2C-2
147.9C-6
137.9C-4
119.9C-5
108.9C-3

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3435StrongN-H stretch (asymmetric)
3315StrongN-H stretch (symmetric)
1640StrongN-H bend (scissoring)
1598StrongC=C/C=N stretch (ring)
1490StrongC=C/C=N stretch (ring)
825StrongC-H out-of-plane bend
790StrongC-Cl stretch

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
128100[M]⁺
13032[M+2]⁺ (due to ³⁷Cl isotope)
9350[M-Cl]⁺
6625[C₄H₄N]⁺

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques. While specific instrument parameters may vary, the general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of 2-Amino-5-chloropyridine are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: The proton NMR spectrum is typically acquired on a 300 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • ¹³C NMR: The carbon-13 NMR spectrum is acquired on the same instrument, often with proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or as a thin film from a volatile solvent. For attenuated total reflectance (ATR), the solid sample is placed directly on the crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion, or as the eluent from a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Compound Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A general workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques for Structural Elucidation

This diagram shows how different spectroscopic techniques provide complementary information to confirm the structure of 2-Amino-5-chloropyridine.

Structure_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_information Information Provided NMR NMR (¹H, ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR IR_info Functional Groups (-NH₂, C-Cl, Aromatic Ring) IR->IR_info MS MS MS_info Molecular Weight Elemental Composition (Isotopes) MS->MS_info Structure Confirmed Structure of 2-Amino-5-chloropyridine NMR_info->Structure IR_info->Structure MS_info->Structure

Complementary data from NMR, IR, and MS for structural confirmation.

Determining the Solubility of 2-Amino-5-chloropyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of the compound 2-Amino-5-chloropyridin-3-ol in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on established experimental protocols that can be employed to accurately measure this critical physicochemical property. The methodologies detailed herein are essential for researchers in drug development and chemical synthesis, where solubility data informs formulation, bioavailability, and process design. This guide outlines the gravimetric method, UV/Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC) as primary techniques for quantitative solubility determination.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical industries. A thorough understanding of its solubility in different solvent systems is paramount for its practical application. Solubility dictates the ease of handling, formulation strategies, and ultimately, the bioavailability of a compound. This guide provides detailed experimental procedures to enable researchers to generate reliable solubility data for this compound.

Predicted Solubility and Physicochemical Properties

While experimental data is scarce, some physicochemical properties of this compound can be found in chemical databases. These properties can offer a qualitative prediction of its solubility behavior.

PropertyValueSource
Molecular FormulaC₅H₅ClN₂OPubChem[1]
Molecular Weight144.56 g/mol PubChem[1]
Melting Point198-201 °C
LogP (Octanol/Water Partition Coefficient)2.16

The positive LogP value suggests that this compound is likely to have higher solubility in organic solvents compared to water. The presence of both amino and hydroxyl groups, which can participate in hydrogen bonding, may also confer some solubility in polar protic solvents.

Experimental Protocols for Solubility Determination

The following section details three widely accepted methods for determining the solubility of a solid compound in a liquid solvent. The choice of method will depend on the properties of the analyte, the solvent, and the available equipment.

Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for determining solubility.[2][3][4][5] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer can be used.

    • Visually confirm that excess solid remains, indicating a saturated solution.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container.

  • Determination of Solute Mass:

    • Evaporate the solvent from the filtered solution using a suitable method (e.g., rotary evaporator, vacuum oven, or gentle heating). Ensure the temperature is kept below the decomposition temperature of this compound.

    • Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator.

    • Weigh the container with the dried solute.

  • Calculation:

    • The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dried solute (g)) / (Volume of supernatant taken (L))

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_det Determination A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Withdraw supernatant B->C D Filter supernatant (0.45 µm) C->D E Evaporate solvent D->E F Dry residue to constant weight E->F G Weigh dried solute F->G

Gravimetric Method Workflow
UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits significant absorbance in the UV/Visible spectrum and the chosen solvent is transparent in that wavelength range.[6][7][8][9][10][11]

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the solvent of interest.

    • Scan the solution using a UV/Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

    • After equilibration, filter the supernatant.

    • Dilute a known volume of the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

G cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation A Determine λmax B Prepare standard solutions A->B C Measure absorbance of standards B->C D Generate calibration curve C->D H Determine concentration from curve D->H E Prepare saturated solution F Filter and dilute supernatant E->F G Measure absorbance of diluted sample F->G G->H I Calculate solubility (with dilution factor) H->I

UV/Vis Spectrophotometry Workflow
High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when the compound has a low extinction coefficient for UV/Vis analysis.[12][13][14][15]

Methodology:

  • Method Development:

    • Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. The method should provide a well-resolved peak for the analyte.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (this may be the mobile phase or a solvent in which the compound is freely soluble).

    • Inject a fixed volume of each standard solution into the HPLC system.

    • Plot a graph of the peak area versus concentration to generate a calibration curve.

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution in the solvent of interest as described in the gravimetric method (Section 3.1, step 1).

    • Filter the supernatant.

    • Dilute a known volume of the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Inject a fixed volume of the diluted sample into the HPLC system.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve based on its peak area.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. This concentration is the solubility.

G cluster_method Method Development cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation A Develop HPLC method B Prepare standard solutions A->B C Inject standards and record peak areas B->C D Generate calibration curve C->D H Determine concentration from curve D->H E Prepare saturated solution F Filter and dilute supernatant E->F G Inject diluted sample and record peak area F->G G->H I Calculate solubility (with dilution factor) H->I

HPLC Method Workflow

Synthesis of this compound

For the purpose of solubility studies, a pure sample of this compound is required. A reported synthesis involves the reaction of 2-amino-3-bromo-5-chloropyridine with potassium hydroxide in the presence of a copper catalyst.[16]

Reaction:

2-amino-3-bromo-5-chloropyridine + KOH --(Cu, H₂O, 170°C)--> this compound

The product can be purified by extraction with ethyl acetate and subsequent evaporation of the solvent.[16]

Conclusion

References

Technical Guide to the Safe Handling of 2-Amino-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2-Amino-5-chloropyridin-3-ol (CAS No: 40966-87-8), a heterocyclic organic compound utilized in various research and industrial applications, including pharmaceutical synthesis. The information presented herein is compiled from publicly available safety data sheets and chemical databases to ensure safe handling, storage, and use in a laboratory setting.

Chemical Identification and Physicochemical Properties

This compound is a solid, off-white to light tan crystalline powder. It is crucial to distinguish it from the related compound, 2-Amino-5-chloropyridine, as their properties and hazards may differ.

PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂OPubChem
Molecular Weight 144.56 g/mol PubChem
CAS Number 40966-87-8PubChem
Appearance SolidSigma-Aldrich
Melting Point 198-201 °CSigma-Aldrich
Boiling Point 383.7 ± 42.0 °C at 760 mmHgSigma-Aldrich
Water Solubility Data not readily available; likely low solubility.N/A
Storage Temperature 2-8°C, protect from lightSigma-Aldrich

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements based on available data.

Hazard ClassGHS Hazard StatementPictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowedGHS07Warning
Acute Toxicity, DermalH312: Harmful in contact with skinGHS07Warning
Skin Corrosion/IrritationH315: Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07Warning
Acute Toxicity, InhalationH332: Harmful if inhaledGHS07Warning
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07Warning

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Hygiene Measures:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable container for disposal. Avoid generating dust.

Toxicological and Ecological Information

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, as adapted from patent literature.

Objective: To synthesize this compound from 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one.

Materials:

  • 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one

  • 10% Sodium Hydroxide (NaOH) solution

  • 6.0 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • A suspension of 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one in 10% NaOH solution is prepared in a round-bottom flask.

  • The mixture is heated to 130 °C and stirred for 16 hours.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is neutralized with 6.0 N HCl.

  • The product is extracted with Ethyl Acetate.

  • The organic layer is washed with brine.

  • The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified if necessary.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of safety precautions.

G Synthesis Workflow for this compound A Suspend 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one in 10% NaOH solution B Heat at 130°C for 16h with stirring A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D E Neutralize with 6.0 N HCl D->E F Extract with Ethyl Acetate E->F G Wash organic layer with brine F->G H Dry organic layer over Na2SO4 G->H I Evaporate solvent under reduced pressure H->I J Obtain this compound I->J

Caption: A flowchart of the synthesis of this compound.

G Safety Precautions Hierarchy cluster_0 Hazard Control cluster_1 Specific Measures Engineering Controls Engineering Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Engineering Controls->Personal Protective Equipment (PPE) Primary barrier Fume Hood Fume Hood Engineering Controls->Fume Hood Eyewash Station Eyewash Station Engineering Controls->Eyewash Station Administrative Controls Administrative Controls Personal Protective Equipment (PPE)->Administrative Controls Secondary barrier Goggles/Face Shield Goggles/Face Shield Personal Protective Equipment (PPE)->Goggles/Face Shield Gloves & Lab Coat Gloves & Lab Coat Personal Protective Equipment (PPE)->Gloves & Lab Coat SOPs & Training SOPs & Training Administrative Controls->SOPs & Training Proper Labeling Proper Labeling Administrative Controls->Proper Labeling

Caption: Hierarchy of safety controls for handling hazardous chemicals.

The Versatile Scaffold: 2-Amino-5-chloropyridin-3-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the discovery and utilization of versatile molecular scaffolds are paramount to the development of novel therapeutics. 2-Amino-5-chloropyridin-3-ol has emerged as a privileged starting material, offering a unique combination of reactive sites that allow for the construction of a diverse array of complex molecules. This technical guide delves into the potential applications of this compound, focusing on its role as a key intermediate in the synthesis of innovative antibacterial agents and modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical target in the treatment of neurological disorders.

Synthesis of Bioactive Derivatives: A Tale of Two Targets

The strategic positioning of the amino, hydroxyl, and chloro functionalities on the pyridine ring makes this compound a valuable synthon for building molecules with distinct pharmacological profiles. Below, we explore its application in the synthesis of two promising classes of therapeutic agents.

Novel Antibacterial Agents

The ever-present threat of antimicrobial resistance necessitates the development of new classes of antibiotics. Derivatives of this compound have shown potential in this arena. A key synthetic application involves its use in the preparation of complex heterocyclic systems with antibacterial properties.

Experimental Protocol: Synthesis of an Antibiotic Precursor

A foundational step in the synthesis of certain antibiotic candidates involves the reaction of this compound with a suitable electrophile. The following protocol is adapted from patent literature and illustrates a general approach.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A This compound C Fused Heterocyclic System (Antibiotic Precursor) A->C Base, Solvent B Electrophilic Partner (e.g., α-haloketone) B->C G cluster_reactants Reactants cluster_products Product A This compound C 7-chloro-2,3-dimethoxy-6,7-dihydro- [1,4]oxazino[3,2-b]pyridin-6-amine A->C Cesium Carbonate, Acetonitrile B 2-bromo-1-(5,6-dimethoxypyrazin-2-yl)ethan-1-one B->C G cluster_receptor NMDA Receptor Glutamate Binding Glutamate Binding Ion Channel Ion Channel Glutamate Binding->Ion Channel Activates Glycine Binding Glycine Binding Glycine Binding->Ion Channel Co-activates Modulation of Channel Gating Modulation of Channel Gating Ion Channel->Modulation of Channel Gating Allosteric Site Allosteric Site Allosteric Site->Ion Channel Modulates Derivative of this compound Derivative of this compound Derivative of this compound->Allosteric Site

The Versatile Heterocyclic Building Block: A Technical Guide to 2-Amino-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and utility of 2-Amino-5-chloropyridin-3-ol as a valuable heterocyclic building block in organic synthesis. While specific, publicly documented applications of this compound are limited, this guide provides a comprehensive overview of its synthesis and potential reactivity. To further illustrate the synthetic utility of this class of compounds, the well-documented applications of its immediate precursor, 2-Amino-5-chloropyridine, are also detailed, offering insights into the potential synthetic pathways accessible from these scaffolds.

Physicochemical Properties

This compound is a substituted pyridine derivative with the following properties:

PropertyValue
CAS Number 40966-87-8
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol
IUPAC Name This compound
Melting Point 198-201 °C
Boiling Point 383.7 ± 42.0 °C at 760 mmHg
Appearance Solid

Synthesis of this compound

The synthesis of this compound can be achieved from 2-amino-3-bromo-5-chloropyridine.

Synthetic Scheme

G cluster_synthesis Synthesis of this compound 2-amino-3-bromo-5-chloropyridine 2-amino-3-bromo-5-chloropyridine This compound This compound 2-amino-3-bromo-5-chloropyridine->this compound KOH, H₂O, Cu powder 170 °C, 10 h

Caption: Synthesis of this compound.

Experimental Protocol

A mixture of 12 parts of potassium hydroxide (85%), 200 parts of water, 10.4 parts of 2-amino-3-bromo-5-chloropyridine, and 0.5 part of copper powder is stirred under a nitrogen atmosphere in an autoclave for 10 hours at 170°C.[1] Following the reaction, the aqueous solution is neutralized with concentrated hydrochloric acid, and the water is largely evaporated. The moist residue is then extracted twice with hot ethyl acetate. The combined organic extracts are purified with active charcoal, and the solvent is evaporated to yield 2-amino-3-hydroxy-5-chloropyridine.[1]

ReactantReagentsConditionsProductYield
2-amino-3-bromo-5-chloropyridineKOH, H₂O, Cu powder170 °C, 10 h, AutoclaveThis compound70%

Role as a Heterocyclic Building Block

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs), specialized ligands, and dyes.[2][3] The presence of three distinct functional groups—an amino group, a hydroxyl group, and a chloro substituent on the pyridine core—offers multiple sites for synthetic modification.

While specific, detailed reaction schemes involving this compound are not extensively reported in the literature, its reactivity can be inferred from related structures. The amino and hydroxyl groups can undergo acylation, alkylation, and condensation reactions, while the chloro group can participate in nucleophilic aromatic substitution and cross-coupling reactions.

The Precursor: 2-Amino-5-chloropyridine as a Versatile Building Block

To exemplify the synthetic potential of this class of compounds, the well-documented reactivity of the precursor, 2-Amino-5-chloropyridine, is presented below. This compound is a crucial intermediate in the pharmaceutical and agrochemical industries.[4]

Synthesis of 2-Amino-5-chloropyridine

Multiple synthetic routes to 2-Amino-5-chloropyridine have been reported, often starting from 2-aminopyridine.

G cluster_synthesis_precursor Synthesis of 2-Amino-5-chloropyridine 2-aminopyridine 2-aminopyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-aminopyridine->2-Amino-5-chloropyridine Chlorinating agent Strongly acidic medium

Caption: General synthesis of 2-Amino-5-chloropyridine.

Experimental Protocols for the Synthesis of 2-Amino-5-chloropyridine

Protocol: 2-Aminopyridine (18.8 g, 0.20 mole) is dissolved in 100 ml of glacial acetic acid. Hydrogen chloride gas is bubbled into the solution until 10.5 g has been added. Chlorine (11.5 ml, 17.7 g, 0.25 mole) is then added to the reaction mixture over a period of 45 minutes while maintaining the temperature at about 10-12°C with an ice bath. The reaction mixture is stirred for an additional 30 minutes. The solution is then poured over ice and made basic with 50% aqueous sodium hydroxide. The resulting precipitate is collected by filtration, washed with cold water, and dried in vacuo to yield 2-amino-5-chloropyridine.[5]

ReactantReagentsConditionsProductYieldPurity
2-aminopyridineCl₂, HCl, Glacial Acetic Acid10-12 °C, 45 min addition, 30 min stir2-Amino-5-chloropyridine76.3%92.8%

Protocol: To a mixture of 2-aminopyridine in a NaClO solution at 10°C, concentrated hydrochloric acid is slowly added dropwise. The reaction is maintained at a constant temperature for 2 hours, then raised to 25°C and continued for 4 hours. The reaction product is then extracted with dichloroethane after pH adjustment to isolate 2-amino-5-chloropyridine.

ReactantReagentsConditionsProductYield
2-aminopyridineNaClO, HCl10 °C for 2 h, then 25 °C for 4 h2-Amino-5-chloropyridine72%
Applications of 2-Amino-5-chloropyridine in Synthesis

2-Amino-5-chloropyridine is a key starting material for the synthesis of various more complex molecules, including herbicides and pharmaceutical intermediates.

2-Amino-5-chloropyridine can be further chlorinated to produce 2-amino-3,5-dichloropyridine, another important intermediate.

G cluster_application Chlorination of 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-amino-3,5-dichloropyridine 2-amino-3,5-dichloropyridine 2-Amino-5-chloropyridine->2-amino-3,5-dichloropyridine N-chlorosuccinimide Solvent, 0-100 °C

Caption: Synthesis of 2-amino-3,5-dichloropyridine.

Experimental Protocol: 2-amino-5-chloropyridine is reacted with N-chlorosuccinimide in a suitable solvent at a temperature between 0-100 °C for 0.5-24 hours. The crude product is then purified to give 2-amino-3,5-dichloropyridine.

ReactantReagentSolvent (Example)Conditions (Example)ProductYield (Example)
2-amino-5-chloropyridineN-chlorosuccinimideDMF/Methanol15 °C, 5 h2-amino-3,5-dichloropyridine53.1%

2-Amino-5-chloropyridine serves as an intermediate in the preparation of chloro-substituted-imidazo-pyridine herbicides.[5] The synthetic pathway involves nitration, acylation, and reduction to form the final herbicidal compounds.[5]

G cluster_herbicide Herbicide Synthesis Pathway A 2-Amino-5-chloropyridine B Nitrated Intermediate A->B Nitration C Acylated Intermediate B->C Acylation D Imidazo-pyridine Herbicide C->D Reduction

Caption: Generalized pathway to imidazo-pyridine herbicides.

Safety Information

This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

2-Amino-5-chloropyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry. While its specific applications are not widely detailed, its structure suggests a range of possible transformations. The extensive use of its precursor, 2-Amino-5-chloropyridine, in the synthesis of agrochemicals and as a versatile chemical intermediate, underscores the value of the substituted aminopyridine scaffold. Further research into the reactivity and applications of this compound is warranted to fully exploit its potential in the development of novel molecules.

References

Discovery and first synthesis of "2-Amino-5-chloropyridin-3-ol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and First Synthesis of "2-Amino-5-chloropyridin-3-ol"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the discovery and the first reported synthesis of the heterocyclic compound this compound. While the precise moment of its discovery is not clearly documented in readily available literature, its first detailed synthesis is reported to proceed via the hydrolysis of 2-amino-3-bromo-5-chloropyridine. This document outlines the experimental protocol for this synthesis, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. This guide is intended to be a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a halogenated derivative of 2-amino-3-hydroxypyridine. The presence of multiple functional groups—an amino group, a hydroxyl group, and a chlorine atom—on the pyridine ring makes it a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceutical and agrochemical agents. Understanding its foundational synthesis is crucial for researchers working with this scaffold.

The First Reported Synthesis

The inaugural reported method for the synthesis of this compound is achieved through the copper-catalyzed hydrolysis of 2-amino-3-bromo-5-chloropyridine in a basic aqueous medium under high temperature and pressure.

Synthetic Scheme

The chemical transformation is illustrated in the following reaction scheme:

reactant 2-Amino-3-bromo-5-chloropyridine product This compound reactant->product KOH, H₂O, Cu powder 170°C, 10 hours

Caption: First reported synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on the first reported synthesis of this compound[1][2].

Materials:

  • 2-amino-3-bromo-5-chloropyridine

  • Potassium hydroxide (85%)

  • Copper powder

  • Water

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Activated charcoal

Procedure:

  • A mixture of 10.4 parts of 2-amino-3-bromo-5-chloropyridine, 12 parts of 85% potassium hydroxide, 200 parts of water, and 0.5 parts of copper powder is placed in an autoclave.[1][2]

  • The autoclave is sealed and the reaction mixture is stirred under a nitrogen atmosphere for 10 hours at 170°C.[1][2]

  • Following the reaction, the aqueous solution is cooled and neutralized with concentrated hydrochloric acid.[1][2]

  • A significant portion of the water is removed via evaporation.[1][2]

  • The resulting moist residue is extracted twice with hot ethyl acetate.[1][2]

  • The combined ethyl acetate extracts are treated with activated charcoal to remove impurities.[1][2]

  • The solvent is then evaporated to yield the final product, 2-amino-3-hydroxy-5-chloropyridine.[1][2]

Data Presentation

The quantitative data for the starting material and the final product are summarized in the tables below.

Table 1: Physicochemical Properties of the Starting Material

CompoundMolecular FormulaMolar Mass ( g/mol )
2-Amino-3-bromo-5-chloropyridineC₅H₄BrClN₂207.46

Table 2: Synthesis Parameters and Product Characteristics

ParameterValueReference
Reaction Conditions
Temperature170°C[1][2]
Time10 hours[1][2]
CatalystCopper powder[1][2]
Product Data
Yield70%[1][2]
Melting Point196-201°C[1][2]
Molecular FormulaC₅H₅ClN₂O
Molar Mass144.56 g/mol

Visualization of the Synthetic Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.

synthesis_workflow start Start reactants Combine Reactants: - 2-Amino-3-bromo-5-chloropyridine - KOH (85%) - Water - Copper Powder start->reactants reaction Heat in Autoclave (170°C, 10h, N₂ atmosphere) reactants->reaction neutralization Neutralize with Conc. HCl reaction->neutralization evaporation Evaporate Water neutralization->evaporation extraction Extract with Hot Ethyl Acetate (2x) evaporation->extraction purification Treat with Activated Charcoal extraction->purification solvent_removal Evaporate Ethyl Acetate purification->solvent_removal product This compound solvent_removal->product

Caption: Workflow for the first reported synthesis of this compound.

Conclusion

This technical guide has detailed the first reported synthesis of this compound, providing a comprehensive experimental protocol, quantitative data, and a visual workflow. The synthesis via hydrolysis of 2-amino-3-bromo-5-chloropyridine represents a key transformation in accessing this valuable chemical intermediate. This information serves as a foundational reference for chemists and researchers engaged in the synthesis and application of substituted pyridines in various fields of chemical and pharmaceutical science.

References

Methodological & Application

Synthesis of "2-Amino-5-chloropyridin-3-ol" from 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 2-Amino-5-chloropyridin-3-ol

Introduction

This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its structure, featuring amino, hydroxyl, and chloro substituents on a pyridine ring, provides multiple reactive sites for further chemical modifications. This application note details a robust protocol for the synthesis of this compound via the basic hydrolysis of 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one.

Chemical Background

The synthesis is based on the hydrolysis of the oxazolone ring within the 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one molecule. This reaction proceeds efficiently under basic conditions, such as in the presence of aqueous sodium hydroxide, followed by heating. The oxazolone acts as a masked form of the 2-amino-3-hydroxypyridine core, which can be revealed through this hydrolysis step.[1][2] This method is analogous to the well-documented synthesis of 2-amino-5-bromo-3-hydroxypyridine from its corresponding 6-bromooxazolo[4,5-b]pyridin-2(3H)-one precursor.[1][2]

Applications

As a versatile building block, this compound is utilized in the development of:

  • Pharmaceuticals: It is a precursor for complex molecules in drug discovery, particularly for kinase inhibitors and other targeted therapies.

  • Agrochemicals: The pyridine core is a common scaffold in the design of novel herbicides and pesticides.

  • Materials Science: Its derivatives can be explored for applications in organic electronics and functional dyes.

Experimental Protocol

This protocol is adapted from the synthesis of the bromo-analog, 2-amino-5-bromo-3-hydroxypyridine.[1][2]

Materials and Reagents

  • 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl) for neutralization

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a 10% (w/v) aqueous solution of sodium hydroxide.

  • Addition of Starting Material: Add 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one to the sodium hydroxide solution to form a suspension.

  • Reaction: Heat the suspension to reflux with vigorous stirring. Maintain the reflux for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with concentrated hydrochloric acid to a pH of ~7 to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the product, this compound, under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes the reactant quantities and expected product yield, based on the analogous synthesis of 2-amino-5-bromo-3-hydroxypyridine which achieved a 94% yield.[2]

ParameterValue
Starting Material6-chlorooxazolo[4,5-b]pyridin-2(3H)-one
Molecular Weight of Starting Material170.55 g/mol [3][4]
Reagent10% Aqueous Sodium Hydroxide
Reaction Time8 hours[1]
Reaction TemperatureReflux
ProductThis compound
Molecular Weight of Product144.56 g/mol
Expected Yield (based on bromo-analog)~94%[2]

Visualizations

Reaction Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product SM 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one Reflux Reflux (8h) SM->Reflux Reagent 10% aq. NaOH Reagent->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize (HCl) Cool->Neutralize Filter Filter & Wash Neutralize->Filter Dry Dry Filter->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 2-Amino-5-chloropyridin-3-ol , a versatile building block in medicinal chemistry. The presence of both an amino and a hydroxyl group on the pyridine ring presents unique challenges, including potential catalyst inhibition and the need for carefully optimized reaction conditions.[4] These notes offer a comprehensive guide to successfully performing this transformation, including a primary protocol for the direct coupling of the unprotected substrate and an alternative strategy involving orthogonal protecting groups.

The synthesis of biaryl and heteroaryl pyridinols is of significant interest in drug discovery, as these scaffolds are present in a wide array of biologically active molecules. This document provides detailed methodologies, quantitative data from analogous systems, and visual diagrams to facilitate the application of this important reaction.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[1][2]

For a substrate like this compound, the electron-donating nature of the amino and hydroxyl groups can increase the electron density of the pyridine ring, potentially slowing down the oxidative addition step. Furthermore, these groups can coordinate to the palladium catalyst, leading to its deactivation.[4] Therefore, the choice of a highly active and sterically hindered ligand is often crucial to mitigate these effects and achieve high yields.

Experimental Protocols

Two primary approaches are presented: direct coupling of the unprotected this compound and a more conservative approach using orthogonal protecting groups for the amino and hydroxyl functionalities.

Protocol 1: Direct Suzuki-Miyaura Coupling of Unprotected this compound

This protocol is adapted from successful couplings of structurally similar aminopyridines and is optimized for the less reactive chloro-substituted pyridine.[5][6] The use of a highly active palladium catalyst and an appropriate base is critical for success.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) OR a combination of a Palladium(II) precatalyst like Pd(OAc)₂ (2-3 mol%) with a bulky phosphine ligand like SPhos or XPhos (4-6 mol%)

  • Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: A degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a Schlenk flask or a microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate). Then, add the degassed solvent mixture (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 90-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-5-aryl-pyridin-3-ol.

Protocol 2: Suzuki-Miyaura Coupling with Orthogonal Protection

This protocol is recommended if the direct coupling yields are low or if side reactions are prevalent. It involves the protection of the amino and hydroxyl groups, followed by the Suzuki coupling and subsequent deprotection.

Materials:

  • This compound

  • Protecting group reagents (e.g., Boc-anhydride for the amino group, and a silyl chloride like TBDMSCl for the hydroxyl group)

  • Deprotection reagents (e.g., Trifluoroacetic acid (TFA) for Boc, and a fluoride source like TBAF for TBDMS)

  • Other reagents as listed in Protocol 1.

Procedure:

  • Protection:

    • Protect the amino group, for example, with a Boc group using Boc-anhydride in the presence of a base like triethylamine.

    • Protect the hydroxyl group, for instance, with a TBDMS group using TBDMSCl and imidazole. Purify the doubly protected intermediate.

  • Suzuki-Miyaura Coupling: Perform the Suzuki coupling on the protected substrate following the procedure outlined in Protocol 1. The reaction may proceed under milder conditions due to the absence of the free amino and hydroxyl groups.

  • Deprotection:

    • Selectively remove the protecting groups. For example, the TBDMS group can be removed with a fluoride source like TBAF, and the Boc group can be cleaved with an acid like TFA.

    • Purify the final deprotected product.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[5][6] These values can serve as a benchmark for the expected outcomes with this compound, keeping in mind that chloro-pyridines are generally less reactive than their bromo counterparts, which may result in lower yields or require more forcing conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Amino-5-phenyl-pyridin-3-ol75-85
24-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-pyridin-3-ol80-90
34-Fluorophenylboronic acid2-Amino-5-(4-fluorophenyl)-pyridin-3-ol70-80
43-Chlorophenylboronic acid2-Amino-5-(3-chlorophenyl)-pyridin-3-ol65-75
52-Thiopheneboronic acid2-Amino-5-(thiophen-2-yl)-pyridin-3-ol60-70

Yields are based on analogous bromo-substituted pyridines and are for estimation purposes.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition PdII_R R-Pd(II)L_n-R' PdII->PdII_R Transmetal Transmetalation PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination ArylHalide R-X (this compound) Organoboron R'-B(OH)₂ (Arylboronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Direct Suzuki Coupling

Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Catalyst and Solvent inert->catalyst reaction Heat and Stir (90-110 °C, 4-24h) catalyst->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Complete purify Purify: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Final Product: 2-Amino-5-aryl-pyridin-3-ol purify->product

Caption: Experimental workflow for the direct Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of novel compounds in drug discovery. While the presence of the amino and hydroxyl groups can pose challenges, a successful outcome can be achieved through the careful selection of a highly active palladium catalyst system and optimized reaction conditions. The direct coupling protocol offers an efficient route, while the protection strategy provides a reliable alternative for more challenging substrates. The methodologies and data presented in these application notes provide a solid foundation for researchers to effectively utilize this important reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 2-Amino-5-chloropyridin-3-ol. This reaction is a cornerstone of modern medicinal chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds.[1][2] The synthesis of substituted aminopyridines is of significant interest in drug development due to their prevalence in biologically active molecules.[3]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a suitable base and phosphine ligand.[2] This methodology offers a powerful tool for synthesizing a wide array of functionalized aminopyridine derivatives from the versatile building block, this compound.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Experimental Data Summary

The following tables summarize typical reaction components and conditions for the Buchwald-Hartwig amination, based on protocols for structurally similar aminopyridines.[3][4] The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and should be optimized for each specific amine coupling partner.

Table 1: Recommended Reagents and Solvents

ComponentExampleTypical Molar Equivalence / Concentration
Aryl HalideThis compound1.0 equiv
AminePrimary or Secondary Amine1.2 - 1.5 equiv
Palladium PrecatalystPd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))2 mol%
LigandXPhos ((2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl))4 mol%
BaseSodium tert-butoxide (NaOtBu)1.4 equiv
SolventAnhydrous Toluene5 mL per 1.0 mmol of aryl halide

Table 2: Typical Reaction Parameters

ParameterValue
Temperature100-110 °C
Reaction Time12-24 hours (monitor by TLC or LC-MS)
AtmosphereInert (Argon or Nitrogen)

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Saturated aqueous solution of ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard Schlenk flask and inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: To the same flask, add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Under a positive pressure of inert gas (Argon or Nitrogen), add anhydrous toluene (e.g., 5 mL for a 1 mmol scale reaction).

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted this compound derivative.

Note on the Hydroxyl Group: The presence of the 3-hydroxyl group on the pyridine ring may necessitate adjustments to the reaction conditions. The hydroxyl group is acidic and may react with the strong base (NaOtBu). It may be necessary to protect the hydroxyl group prior to the amination reaction or to use additional equivalents of the base.

Visual Representations

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord HNR¹R² -L Amido Palladium-Amido Complex AmineCoord->Amido Base Amido->Pd0 Reductive Elimination Product Product (Ar-NR¹R²) Amido->Product BaseH [Base-H]⁺ Amido->BaseH ArylHalide Ar-X (this compound) ArylHalide->OxAdd Amine HNR¹R² Amine->AmineCoord Base Base Base->Amido Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Reactants and Solvent Setup->AddReagents Reaction Heat and Stir (100-110 °C) AddReagents->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Extract Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

References

Application Notes and Protocols: 2-Amino-5-chloropyridin-3-ol as an Intermediate for NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels crucial for excitatory synaptic transmission in the central nervous system. Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them a key target for therapeutic intervention. The development of novel NMDA receptor modulators is an active area of research. This document provides detailed application notes and protocols for the use of 2-Amino-5-chloropyridin-3-ol as a key intermediate in the synthesis of a novel class of potential NMDA receptor modulators.

This compound: A Versatile Building Block

This compound is a substituted pyridine derivative that serves as a valuable starting material for the synthesis of complex heterocyclic compounds. Its utility in the context of NMDA receptor modulator development has been highlighted in recent patent literature, specifically in the synthesis of substituted dihydropyrazinediones[1]. The presence of amino, hydroxyl, and chloro functional groups on the pyridine ring allows for diverse chemical modifications, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of a Potential NMDA Receptor Modulator

A patented method describes the use of this compound to synthesize substituted dihydropyrazinediones, which are claimed to be modulators of the NMDA receptor[1]. The following protocol is based on the reaction described in patent WO2022015624A1.

Experimental Protocol: Synthesis of 7-chloro-8-hydroxy-2,3-dimethoxy-5H-imidazo[1,2-a]pyrazin-5-one

Objective: To synthesize a potential NMDA receptor modulator from this compound.

Materials:

  • This compound

  • 2-bromo-1-(5,6-dimethoxypyrazin-2-yl)ethan-1-one

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) and 2-bromo-1-(5,6-dimethoxypyrazin-2-yl)ethan-1-one (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (1.0 eq).

  • Stir the reaction mixture at room temperature for 90 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture onto silica gel using a rotary evaporator.

  • Purify the crude product by flash column chromatography using a gradient of 0-100% ethyl acetate in dichloromethane to yield the desired 7-chloro-8-hydroxy-2,3-dimethoxy-5H-imidazo[1,2-a]pyrazin-5-one.

Visualization of the Synthetic Workflow:

G cluster_0 Synthesis of a Potential NMDA Receptor Modulator reactant1 This compound reaction Stir at RT for 90 min reactant1->reaction reactant2 2-bromo-1-(5,6-dimethoxypyrazin-2-yl)ethan-1-one reactant2->reaction reagent Cesium Carbonate in Acetonitrile reagent->reaction workup Concentrate onto Silica reaction->workup purification Flash Column Chromatography workup->purification product 7-chloro-8-hydroxy-2,3-dimethoxy-5H-imidazo[1,2-a]pyrazin-5-one purification->product

A schematic overview of the synthesis protocol.

Pharmacological Characterization of Novel Compounds

Once synthesized, the novel compounds must be characterized to determine their activity at the NMDA receptor. The following are standard protocols for such evaluations.

Quantitative Data Presentation

The pharmacological activity of NMDA receptor modulators is typically quantified by parameters such as IC₅₀ (half-maximal inhibitory concentration) for antagonists or EC₅₀ (half-maximal effective concentration) for agonists and positive allosteric modulators. While specific data for the product synthesized from this compound is not publicly available, the table below provides a template for presenting such data, with example ranges for known modulators.

Compound IDTargetAssay TypePotency (IC₅₀/EC₅₀)Subtype SelectivityReference
Example Antagonist NMDA ReceptorRadioligand Binding10 - 500 nMGluN2B selective[2][3]
Example PAM NMDA ReceptorElectrophysiology1 - 20 µMGluN2C/D selective[2]
Synthesized Compound NMDA ReceptorTo be determinedTo be determinedTo be determinedN/A
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in response to the application of the synthesized compound.

Objective: To determine the functional effect of the synthesized compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette pulling.

  • Artificial cerebrospinal fluid (aCSF) and internal pipette solution.

  • NMDA and glycine (co-agonist).

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels.

  • Picrotoxin to block GABA-A receptors.

  • CNQX or NBQX to block AMPA/kainate receptors.

  • The synthesized compound.

Procedure:

  • Prepare acute brain slices or cultured neurons for recording.

  • Transfer the preparation to the recording chamber of the patch-clamp setup, continuously perfused with aCSF containing TTX, picrotoxin, and an AMPA/kainate receptor blocker.

  • Pull patch pipettes to a resistance of 3-7 MΩ and fill with the internal solution.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.

  • Apply a solution containing NMDA and glycine to evoke a baseline NMDA receptor-mediated current.

  • After establishing a stable baseline, co-apply the synthesized compound with NMDA and glycine.

  • Record changes in the amplitude and kinetics of the NMDA receptor-mediated current.

  • To determine if the compound is an antagonist, observe for a reduction in current amplitude. For a positive allosteric modulator (PAM), look for an increase in current amplitude or a slowing of the deactivation kinetics.

  • Construct a dose-response curve by applying a range of concentrations of the synthesized compound to determine its IC₅₀ or EC₅₀.

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the affinity of the synthesized compound for the NMDA receptor.

Objective: To measure the binding affinity (Ki) of the synthesized compound to a specific site on the NMDA receptor.

Materials:

  • Rat brain membrane preparations (e.g., from cortex or hippocampus).

  • Radioligand specific for the target site on the NMDA receptor (e.g., [³H]MK-801 for the channel pore, [³H]CGP 39653 for the glutamate binding site).

  • Synthesized compound at various concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the synthesized compound.

  • In a reaction tube, add the rat brain membrane preparation, the radioligand, and either buffer (for total binding), a known non-specific binding agent (for non-specific binding), or the synthesized compound.

  • Incubate the mixture at a specified temperature for a set period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the synthesized compound.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to initiate a variety of intracellular signaling cascades. Understanding these pathways is crucial for predicting the downstream effects of novel NMDA receptor modulators.

Visualization of the NMDA Receptor Signaling Pathway:

G cluster_1 NMDA Receptor Signaling Cascade Glutamate Glutamate & Glycine Binding NMDAR NMDA Receptor Activation Glutamate->NMDAR Depolarization Membrane Depolarization Depolarization->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin CaMKII CaMKII Activation Calmodulin->CaMKII nNOS nNOS Activation Calmodulin->nNOS CREB CREB Phosphorylation CaMKII->CREB LTP Synaptic Plasticity (LTP) CaMKII->LTP Gene_Expression Gene Expression Changes CREB->Gene_Expression

Key downstream signaling events following NMDA receptor activation.

Conclusion

This compound is a promising intermediate for the synthesis of novel NMDA receptor modulators. The protocols provided herein offer a framework for the synthesis and pharmacological evaluation of new chemical entities derived from this scaffold. The successful development of such compounds could lead to new therapeutic options for a variety of CNS disorders.

References

Synthesis of Novel Antibiotic Compounds from 2-Amino-5-chloropyridin-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel antibiotic compounds derived from the starting material, 2-Amino-5-chloropyridin-3-ol. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the development of new antibacterial agents.

Overview

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of new classes of antimicrobial compounds. Pyridine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities. This document focuses on the synthesis of antibiotic compounds using this compound as a key building block. The synthetic pathway involves the initial preparation of this crucial intermediate, followed by its elaboration into more complex molecules with potential antibacterial efficacy, particularly against Gram-negative bacteria such as Neisseria gonorrhoeae.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of the intermediate and a representative final antibiotic compound.

Table 1: Synthesis of Intermediate this compound

ParameterValue
Starting Material6-chlorooxazolo[4,5-b]pyridin-2(3H)-one
Reagents10% Sodium Hydroxide Solution
Reaction Time16 hours
Reaction Temperature130 °C
ProductThis compound
YieldNot explicitly quantified in the reference document, but the reaction is reported to proceed to completion based on TLC analysis.

Table 2: Synthesis of a Representative Antibiotic Compound

ParameterValue
Starting MaterialThis compound
Key Coupling PartnerV-Cyclopropyl-2-((5-(trifluoromethyl)benzo[d]oxazol-2-yl)amino)thiazole-4-carboxamide
Coupling AgentNot explicitly detailed in the provided context, but typically involves standard amide bond formation reagents.
ProductSubstituted pyridinyl-thiazole carboxamide derivative
YieldVaries depending on the specific analogue. For a similar reported synthesis (Example 1 in the reference patent), a 29% yield was obtained for a related compound.

Table 3: Antibacterial Activity Profile

CompoundTarget OrganismActivity
Substituted pyridinyl-thiazole carboxamide derivativesNeisseria gonorrhoeaeThe synthesized compounds are described as having antibiotic activity and are intended for the treatment of infections caused by Gram-positive and/or Gram-negative bacteria, with a particular emphasis on Neisseria gonorrhoeae. Specific Minimum Inhibitory Concentration (MIC) values for the exemplified compounds are not provided in the publicly available information.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of this compound

Materials:

  • 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one

  • 10% Sodium Hydroxide (NaOH) solution

  • 6.0 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • A suspension of 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (6.0 g, 35.3 mmol) in 200 mL of 10% NaOH solution is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The reaction mixture is heated to 130 °C and stirred for 16 hours.

  • The progress of the reaction is monitored by TLC until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is neutralized with 6.0 N HCl.

  • The aqueous layer is extracted three times with 200 mL portions of EtOAc.

  • The combined organic layers are washed with 200 mL of brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield this compound.

Synthesis of the Final Antibiotic Compound (General Procedure)

The synthesis of the final antibiotic compounds involves the coupling of this compound with a suitable carboxylic acid derivative. The following is a general protocol for an amide bond formation, a common step in such syntheses.

Materials:

  • This compound

  • A suitable carboxylic acid (e.g., V-Cyclopropyl-2-((5-(trifluoromethyl)benzo[d]oxazol-2-yl)amino)thiazole-4-carboxamide)

  • A peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • An organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Standard work-up and purification reagents (e.g., water, brine, ethyl acetate, silica gel for chromatography)

Procedure:

  • To a solution of the carboxylic acid in an anhydrous solvent, add the peptide coupling reagent and the organic base.

  • Stir the mixture at room temperature for a designated activation time (typically 15-30 minutes).

  • Add a solution of this compound in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the final antibiotic compound.

Visualizations

The following diagrams illustrate the key workflows in the synthesis and evaluation of the antibiotic compounds.

experimental_workflow start Starting Material (6-chlorooxazolo[4,5-b]pyridin-2(3H)-one) intermediate Synthesis of Intermediate (this compound) start->intermediate Hydrolysis coupling Coupling Reaction (Amide Bond Formation) intermediate->coupling purification Purification (Column Chromatography) coupling->purification final_product Final Antibiotic Compound purification->final_product bio_testing Biological Evaluation (Antibacterial Activity Testing) final_product->bio_testing data_analysis Data Analysis (MIC Determination) bio_testing->data_analysis

Caption: Synthetic and evaluation workflow for antibiotic compounds.

logical_relationship precursor This compound (Key Precursor) synthesis Chemical Synthesis precursor->synthesis derivatives Novel Pyridine Derivatives (Potential Antibiotics) synthesis->derivatives screening Antibacterial Screening derivatives->screening hit_compounds Hit Compounds (Active against N. gonorrhoeae) screening->hit_compounds

Caption: Logical flow from precursor to active antibiotic compounds.

HPLC method for the analysis of "2-Amino-5-chloropyridin-3-ol" purity

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of 2-Amino-5-chloropyridin-3-ol, a key intermediate in pharmaceutical and chemical synthesis. The presence of impurities can significantly affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a detailed application note and protocol for the analysis of this compound purity using a reversed-phase HPLC method.

Application Note

Introduction

Substituted pyridines are fundamental heterocyclic structures found in a wide range of pharmaceuticals and agrochemicals.[1] The unique chemical properties of the pyridine ring influence the biological activity, solubility, and metabolic stability of these molecules.[1] Consequently, robust analytical methods are essential for monitoring reaction progress, identifying impurities, and performing quantitative analysis during drug discovery, development, and quality control.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the analysis of these compounds.[1]

This application note details a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. The method is designed to be specific, accurate, and precise, allowing for the separation of the main component from its potential impurities.

Challenges in Analysis

The analysis of pyridine derivatives by HPLC can present several challenges, including:

  • Hydrophilicity: Many pyridine derivatives are polar and hydrophilic, leading to poor retention on traditional reversed-phase columns.[1][2]

  • Isomer Separation: Positional isomers of substituted pyridines often have very similar physicochemical properties, making their separation difficult.[1]

  • Peak Shape: As basic compounds, pyridines can interact with residual silanols on silica-based columns, resulting in poor peak shape (tailing).[1]

To overcome these challenges, this method utilizes a modern C18 column with low silanol activity and a mobile phase containing a buffer to ensure good peak shape and resolution.

Experimental Protocols

Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Diluent: A mixture of Water and Acetonitrile (e.g., 50:50 v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water (pH adjusted to ~3)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B, 2-15 min: 10% to 70% B, 15-18 min: 70% B, 18-20 min: 70% to 10% B, 20-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Preparation of Solutions

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution multiple times (e.g., five times). The following system suitability parameters should be met:

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates: The number of theoretical plates should be not less than 2000.

  • Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections should be not more than 2.0%.

Analysis Procedure

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[1]

  • Perform system suitability injections as described above.

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity of the sample using the area normalization method.

Data Presentation

The quantitative data for the HPLC method is summarized in the table below.

ParameterSpecification
Linearity Range 1-40 µg/mL (Example, requires validation)[3]
Correlation Coefficient (r²) > 0.999 (Example, requires validation)[3]
Limit of Detection (LOD) 0.015 µg/mL (Example, requires validation)[3]
Limit of Quantification (LOQ) 0.048 µg/mL (Example, requires validation)[3]
Recovery 98.0% - 102.0% (Example, requires validation)[3]
Precision (RSD) ≤ 2.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution sys_suit System Suitability Test prep_std->sys_suit prep_smp Prepare Sample Solution analysis Sample Analysis prep_smp->analysis prep_mp Prepare Mobile Phases equilibration Column Equilibration prep_mp->equilibration equilibration->sys_suit sys_suit->analysis If Passed integration Peak Integration analysis->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report system_suitability cluster_checks System Suitability Checks start Inject Standard Solution (n=5) check_rsd RSD of Peak Area ≤ 2.0% start->check_rsd check_tailing Tailing Factor (0.8 - 1.5) start->check_tailing check_plates Theoretical Plates ≥ 2000 start->check_plates pass System Suitability Passed check_rsd->pass fail System Suitability Failed (Troubleshoot System) check_rsd->fail No check_tailing->pass check_tailing->fail No check_plates->pass check_plates->fail No

References

Application Note: Quantitative Analysis of 2-Amino-5-chloropyridin-3-ol in Reaction Mixtures by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantification of 2-Amino-5-chloropyridin-3-ol in complex chemical reaction mixtures using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The compound this compound is a key intermediate in various synthetic pathways. Monitoring its formation and consumption is critical for reaction optimization and impurity profiling. The described method utilizes a reverse-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. This protocol provides a comprehensive guide, from sample preparation to data analysis, suitable for high-throughput screening and process development in the pharmaceutical and chemical industries.

Introduction

This compound is a substituted pyridine derivative whose structural motif is of interest in medicinal chemistry and materials science. Accurate quantification of this intermediate within a reaction mixture is essential for determining reaction kinetics, yield, and purity. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high selectivity, sensitivity, and speed.[1][2] The polar nature of this compound presents a challenge for retention on traditional reversed-phase columns, necessitating careful method development.[1] This note provides a well-defined protocol to overcome these challenges and reliably quantify the analyte.

Experimental Protocols

Reagents and Materials
  • Analyte: this compound (C₅H₅ClN₂O, Monoisotopic Mass: 144.0090 Da[3])

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)

  • Reaction Quenching Solution: 1:1 Acetonitrile/Water

  • Internal Standard (IS): A deuterated analog such as 2-Amino-5-chloropyridine-d3 is recommended for precise quantification.[4] If unavailable, a structurally similar compound with a different mass can be used (e.g., 2-Amino-5-bromopyridine).

Sample Preparation Protocol

Monitoring reactions requires rapid quenching and dilution to ensure the sample composition is representative of the reaction at a specific time point.

  • Collect Sample: Withdraw a small aliquot (e.g., 10 µL) from the reaction vessel at a designated time.

  • Quench Reaction: Immediately add the aliquot to a larger volume of cold quenching solution (e.g., 990 µL of 1:1 Acetonitrile/Water) to stop the reaction and prevent further degradation. This represents a 1:100 dilution.

  • Add Internal Standard: Spike the quenched sample with the internal standard (IS) to a final concentration of 100 ng/mL.

  • Further Dilution: Perform serial dilutions as necessary to bring the analyte concentration within the calibration curve range. Use the quenching solution as the diluent.

  • Centrifugation: Centrifuge the final diluted sample at 14,000 rpm for 10 minutes to pellet any precipitated material.

  • Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.[5][6]

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
LC SystemHigh-Performance Liquid Chromatography System
ColumnC18 Reverse Phase (e.g., 2.1 x 50 mm, 2.6 µm)[6]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Run Time8 minutes

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500 °C
IonSpray Voltage+5500 V
Curtain Gas35 psi
Collision Gas (CAD)Medium
MRM Transitions See Table 3

Data Presentation

Quantitative analysis is performed using a calibration curve prepared by spiking known concentrations of this compound into a blank reaction matrix.

Table 3: MRM Transitions and Compound Information

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
This compoundm/z 145.0m/z 128.0 (Loss of NH₃)10015
This compoundm/z 145.0m/z 117.0 (Loss of CO)10025
Internal Standard (Example: 2-Amino-5-chloropyridine-d3)m/z 132.6m/z 104.110020

Note: Precursor and product ions are predicted based on the compound's structure (Monoisotopic Mass: 144.0090 Da[3]) and common fragmentation patterns of similar molecules.[7] Actual values must be confirmed by direct infusion and optimization on the specific instrument used.

Visualizations

Experimental Workflow

The overall process from sample collection to final data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Aliquot from Reaction Mixture p2 2. Quench Reaction & Add Internal Standard p1->p2 p3 3. Dilute to Working Concentration p2->p3 p4 4. Centrifuge & Transfer Supernatant p3->p4 a1 5. LC Separation (C18 Column) p4->a1 a2 6. ESI Ionization (Positive Mode) a1->a2 a3 7. MS/MS Detection (MRM Mode) a2->a3 d1 8. Peak Integration (Analyte & IS) a3->d1 d2 9. Calibration Curve Generation d1->d2 d3 10. Concentration Calculation d2->d3

Caption: Workflow for LC-MS/MS analysis of reaction mixtures.

Example Reaction Pathway Monitoring

This method can be used to monitor synthetic pathways, such as the example hydroxylation reaction shown below.

Reaction cluster_monitor LC-MS/MS Monitoring reac 2-Amino-5-chloropyridine (Precursor) prod This compound (Product - Analyte) reac->prod Hydroxylation (k1) reac_m Monitor Decrease reac->reac_m side Side-Product(s) prod->side Degradation (k2) prod_m Monitor Formation & Consumption prod->prod_m side_m Monitor Formation side->side_m

Caption: Monitoring a hypothetical reaction pathway by LC-MS/MS.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive protocol for the quantitative analysis of this compound in chemical reaction mixtures. The use of a standard C18 column with a formic acid-modified mobile phase allows for adequate chromatographic performance, while the high selectivity of MRM detection minimizes interference from the complex matrix. This application note serves as a valuable starting point for researchers in process chemistry and drug development, enabling precise monitoring of reaction progress and facilitating the optimization of synthetic routes.

References

Application Note: High-Efficiency Purification of 2-Amino-5-chloropyridin-3-ol Using Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the purification of 2-Amino-5-chloropyridin-3-ol, a key intermediate in pharmaceutical synthesis, utilizing automated flash column chromatography. The described protocol provides high purity and yield, effectively removing common synthesis-related impurities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed experimental procedures, data analysis, and visualizations to ensure reproducible results.

Introduction

This compound is a pivotal building block in the development of various therapeutic agents. Its synthesis often results in a crude product containing unreacted starting materials, by-products, and other impurities that can impede downstream reactions and compromise the integrity of the final active pharmaceutical ingredient (API). Consequently, a reliable and scalable purification method is paramount.

Flash column chromatography is a widely adopted technique for the rapid and cost-effective purification of organic compounds. This application note presents a validated flash chromatography protocol for this compound, leveraging a normal-phase silica gel stationary phase and a gradient elution with common organic solvents. The method is designed for ease of implementation in both academic and industrial research settings.

Materials and Methods

2.1. Reagents and Consumables:

  • Crude this compound (synthesis-grade)

  • Silica Gel (40-63 µm particle size)

  • Dichloromethane (DCM), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Methanol (MeOH), HPLC grade

  • TLC plates (Silica Gel 60 F254)

2.2. Equipment:

  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)

  • UV-Vis Detector (integrated with flash system)

  • Fraction Collector

  • Rotary Evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

  • Nuclear Magnetic Resonance (NMR) Spectrometer

2.3. Thin-Layer Chromatography (TLC) Method Development:

Prior to flash chromatography, TLC was employed to determine the optimal solvent system. A mobile phase of 70:30 (v/v) Dichloromethane:Ethyl Acetate was found to provide good separation of the target compound from major impurities.

2.4. Flash Chromatography Protocol:

A detailed protocol for the purification of 1 gram of crude this compound is provided below.

ParameterSpecification
Stationary Phase Silica Gel (40 g pre-packed column)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Ethyl Acetate (EtOAc)
Sample Preparation 1 g crude material dissolved in 5 mL of DCM:MeOH (9:1) and adsorbed onto 2 g of silica gel.
Loading Technique Solid load cartridge
Flow Rate 40 mL/min
Equilibration 2 column volumes (CV) of 100% Mobile Phase A
Gradient Elution 0-100% Mobile Phase B over 15 CV, followed by a 5 CV hold at 100% B.
Detection UV at 254 nm and 280 nm
Fraction Collection Triggered by UV absorbance threshold

2.5. Post-Purification Analysis:

Fractions containing the purified product were combined and the solvent was removed under reduced pressure using a rotary evaporator. The resulting solid was dried under high vacuum. Purity was assessed by HPLC-UV and the identity and structural integrity were confirmed by ¹H NMR spectroscopy.

Results and Discussion

The flash chromatography method effectively separated this compound from impurities. The major product eluted as a sharp peak, well-resolved from earlier and later eluting components.

Table 1: Summary of Purification Data

ParameterCrude MaterialPurified Product
Initial Mass (g) 1.00-
Final Mass (g) -0.85
Purity (by HPLC, %) ~75%>98%
Yield (%) -85%
Solvent Consumption (L) -~1.5

The high yield and purity underscore the efficacy of this protocol. The choice of a solid loading technique was crucial in preventing band broadening and improving resolution. The UV detection at dual wavelengths ensured that no product was lost in the fractions.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Processing crude Crude this compound dissolve Dissolve in DCM/MeOH crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry Adsorbed Sample adsorb->dry load Load Sample onto Column dry->load run Run Gradient Elution load->run detect UV Detection run->detect collect Collect Fractions detect->collect pool Pool Pure Fractions collect->pool evaporate Evaporate Solvent pool->evaporate analyze Purity & Identity Analysis (HPLC, NMR) evaporate->analyze final_product final_product analyze->final_product >98% Pure Product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_params Chromatography Parameters compound This compound Polarity: High stationary Stationary Phase: Silica Gel (Polar) compound->stationary Strong Adsorption impurities Potential Impurities - Starting Materials (less polar) - Dichlorinated by-products (less polar) - Polar baseline impurities impurities->stationary Differential Adsorption mobile Mobile Phase: DCM -> EtOAc Gradient (Increasing Polarity) mobile->compound Elution mobile->impurities Elution

Caption: Logical relationships in the normal-phase purification of the target compound.

Conclusion

The application note provides a detailed and reproducible protocol for the purification of this compound by automated flash column chromatography. The method is efficient, scalable, and yields a product of high purity, making it suitable for applications in pharmaceutical research and development. The provided workflow and logical diagrams offer a clear understanding of the process, facilitating its adoption in various laboratory settings.

Application Notes and Protocols for the Recrystallization of 2-Amino-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of 2-Amino-5-chloropyridin-3-ol via recrystallization. Due to the limited availability of specific solubility data for this compound, this document outlines a generalized protocol that can be adapted based on preliminary solvent screening. The provided data and methodologies are based on the analysis of structurally similar compounds and general principles of organic chemistry.

Introduction

This compound is a substituted pyridinol derivative of interest in medicinal chemistry and drug development. Achieving high purity of this compound is crucial for its use in subsequent synthetic steps and for ensuring the reliability of biological and pharmacological studies. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out, leaving the impurities dissolved in the mother liquor.

Solvent Selection and Solubility

The choice of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High solvency for impurities at all temperatures.

  • Does not react with the target compound.

  • Is volatile enough to be easily removed from the purified crystals.

  • Is non-toxic, inexpensive, and non-flammable.

For this compound, a systematic solvent screening is recommended. Based on the purification of the closely related compound, 2-Amino-5-chloropyridine, and general principles for polar, aromatic amines, the following solvents are suggested for initial screening.

Table 1: Potential Solvents for Recrystallization Screening
Solvent/Solvent SystemRationaleBoiling Point (°C)Notes
Ethanol Successfully used for the recrystallization of the analogous 2-Amino-5-chloropyridine, achieving high purity.[1] The polar protic nature of ethanol is often suitable for polar compounds containing hydrogen bond donors and acceptors.78A good starting point for initial trials.
Methanol Similar to ethanol, its high polarity may effectively dissolve the compound when hot.65Higher volatility can be advantageous for drying.
Isopropanol A slightly less polar alcohol that may offer different solubility characteristics.82
Water The presence of amino and hydroxyl groups suggests potential solubility in hot water.100The high boiling point may require vacuum drying.
Ethyl Acetate A moderately polar solvent that could be effective.77
Acetone A polar aprotic solvent that is a good solvent for many organic compounds.56
Toluene A non-polar aromatic solvent; may be useful in a mixed-solvent system.111
Hexane/Ethanol Mixture A mixed-solvent system can fine-tune the solubility. Hexane acts as an anti-solvent.VariableThe ratio can be adjusted to induce crystallization.
Dichloromethane/Hexane Mixture Another common mixed-solvent system for purification.Variable

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Preliminary Solvent Screening (Small Scale)
  • Place approximately 50 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Observe the solubility at room temperature. A good solvent should not dissolve the compound readily at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath while continuing to add the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this process with other potential solvents from Table 1 to identify the most suitable one.

Recrystallization Procedure (Scale-Up)
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of the chosen solvent (e.g., ethanol) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass or loosely with a stopper and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.

  • Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.

Table 2: Example Data for Recrystallization of 2-Amino-5-chloropyridine (Analogue)

The following table provides an example of the results that can be achieved, based on a patent for the recrystallization of the similar compound, 2-Amino-5-chloropyridine, using ethanol.

ParameterValueReference
Solvent Ethanol[1]
Initial Purity Not specified
Final Purity 98.5% - 99.5% (by liquid phase analysis)[1]
Yield 95.1% - 99.0%[1]
Melting Point 136-137 °C[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution (Minimum hot solvent) start->dissolution decoloration 2. Decoloration (Optional) (Add activated charcoal) dissolution->decoloration crystallization 4. Crystallization (Slow cooling to RT) dissolution->crystallization If no optional steps hot_filtration 3. Hot Filtration (Optional) (Remove insoluble impurities) decoloration->hot_filtration hot_filtration->crystallization cooling 5. Cooling (Ice bath) crystallization->cooling isolation 6. Isolation (Vacuum filtration) cooling->isolation washing 7. Washing (Ice-cold solvent) isolation->washing drying 8. Drying (Oven or desiccator) washing->drying end End: Pure Crystalline This compound drying->end

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, avoiding inhalation and skin contact.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath instead of an open flame.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.

References

Application Notes and Protocols for the Synthesis of Novel Dyes Using 2-Amino-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloropyridin-3-ol is a versatile heterocyclic compound with reactive sites, including an amino group and a hydroxyl group, making it a promising candidate for the synthesis of novel dyes. The primary route for synthesizing azo dyes from this precursor involves a two-step process: diazotization of the amino group followed by a coupling reaction with an electron-rich aromatic compound. The resulting azo dyes, characterized by the -N=N- chromophore, are known for their vibrant colors and have wide-ranging applications in textiles, printing, and as analytical reagents. The presence of the chloro and hydroxyl substituents on the pyridine ring can influence the spectral properties and tinctorial strength of the resulting dyes.

Reaction Principle: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound follows a well-established chemical pathway. The first step is the diazotization of the primary aromatic amine. This reaction is typically carried out in a cold, acidic solution with sodium nitrite to form a reactive diazonium salt.

The second step is the azo coupling, where the electrophilic diazonium salt reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction typically occurs at the para position of the activating group on the coupling partner. The pH of the reaction medium is a critical parameter, with phenols coupling under alkaline conditions and amines under weakly acidic to neutral conditions.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound, which is the key intermediate for the synthesis of azo dyes.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated acid and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is crucial as diazonium salts are unstable at higher temperatures.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the mixture for an additional 15-30 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt.

  • The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with Phenolic Compounds (e.g., Phenol, Naphthols)

This protocol outlines the coupling of the diazotized this compound with phenolic compounds to produce hydroxy-substituted azo dyes.

Materials:

  • Diazonium salt solution from Protocol 1

  • Phenolic coupling partner (e.g., Phenol, 1-Naphthol, 2-Naphthol, Resorcinol)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the phenolic coupling partner in an aqueous solution of sodium hydroxide or sodium carbonate. The solution should be alkaline to facilitate the coupling reaction.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. The rate of addition should be controlled to maintain the low temperature.

  • A colored precipitate of the azo dye should form immediately or upon standing.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Azo Coupling with Aromatic Amines (e.g., Aniline, N,N-dimethylaniline)

This protocol details the coupling of the diazotized this compound with aromatic amines to synthesize amino-substituted azo dyes.

Materials:

  • Diazonium salt solution from Protocol 1

  • Aromatic amine coupling partner (e.g., Aniline, N,N-dimethylaniline)

  • Sodium Acetate or other suitable buffer

  • Ethanol or other suitable solvent

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the aromatic amine coupling partner in a suitable solvent, which may be a weakly acidic or buffered aqueous solution.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.

  • The pH of the reaction mixture should be maintained in a weakly acidic to neutral range (pH 4-7) by adding a buffer solution like sodium acetate.

  • A colored precipitate of the azo dye should form.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dye.

  • Dry the purified azo dye.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the synthesis of novel dyes derived from this compound.

Table 1: Synthesis and Physicochemical Properties of Novel Dyes

Dye IDCoupling PartnerReaction Yield (%)Melting Point (°C)Color
Dye-1 Phenole.g., 85e.g., 180-182e.g., Yellow
Dye-2 2-Naphthole.g., 92e.g., 210-212e.g., Red
Dye-3 N,N-dimethylanilinee.g., 88e.g., 195-197e.g., Orange

Table 2: Spectroscopic Data of Novel Dyes

Dye IDλmax (nm) in EthanolMolar Absorptivity (ε, L mol⁻¹ cm⁻¹)Key IR Peaks (cm⁻¹)
Dye-1 e.g., 420e.g., 25,000e.g., 3400 (-OH), 1600 (C=N), 1450 (-N=N-)
Dye-2 e.g., 480e.g., 35,000e.g., 3450 (-OH), 1590 (C=N), 1460 (-N=N-)
Dye-3 e.g., 450e.g., 32,000e.g., 1610 (C=N), 1455 (-N=N-)

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A This compound B Dissolve in Acid A->B HCl/H₂O C Cool to 0-5 °C B->C D Add NaNO₂ Solution C->D E Diazonium Salt Solution D->E Formation I Mix with Diazonium Salt E->I F Coupling Partner (Phenol or Amine) G Dissolve in Base/Buffer F->G H Cool to 0-5 °C G->H H->I J Azo Dye Precipitation I->J Coupling K Filtration J->K L Washing K->L M Drying/Recrystallization L->M N Pure Azo Dye M->N

Caption: General workflow for the synthesis of azo dyes.

Reaction_Scheme This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt  NaNO₂, HCl  0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye  Coupling Partner  (e.g., 2-Naphthol)

Caption: Reaction scheme for azo dye synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the synthesis of 2-Amino-5-chloropyridin-3-ol, a key intermediate in pharmaceutical and agrochemical research. It addresses common challenges, outlines troubleshooting strategies, and provides detailed experimental protocols to ensure successful synthesis and high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: One established method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor. A common starting material for this synthesis is 2-amino-3-bromo-5-chloropyridine.[1] The synthesis of this precursor often starts from 2-aminopyridine, which undergoes a series of reactions including nitration, acylation, reduction, chlorination, and hydrolysis to yield 2-Amino-5-chloropyridine.[2]

Q2: What are the most common byproducts observed during the synthesis of this compound and its precursors?

A2: A significant byproduct often encountered during the synthesis of the precursor, 2-Amino-5-chloropyridine, is the over-chlorinated product, 2-amino-3,5-dichloropyridine.[3][4] The formation of this impurity is particularly prevalent when using strong chlorinating agents and can complicate the purification of the desired product. Careful control of reaction conditions is crucial to minimize its formation.

Q3: How can the formation of the 2-amino-3,5-dichloropyridine byproduct be minimized?

A3: To suppress the formation of polychlorinated byproducts like 2-amino-3,5-dichloropyridine, carrying out the chlorination reaction in a strong acid medium is recommended.[3] This approach enhances the selective monochlorination of the pyridine ring. Additionally, using milder chlorinating agents or carefully controlling the stoichiometry of the chlorinating agent can also reduce over-chlorination.

Q4: What are some of the challenges in synthesizing this compound?

A4: A key challenge is the potential for the formation of isomeric and over-halogenated impurities, which can be difficult to separate from the final product. The synthesis may also involve harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which require careful handling and specialized equipment.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of this compound Incomplete reaction of the starting material (e.g., 2-amino-3-bromo-5-chloropyridine).- Ensure the reaction is heated to the specified temperature (e.g., 170°C in an autoclave) for the recommended duration (e.g., 10 hours).- Confirm the purity and reactivity of the starting materials and reagents.
Degradation of the product under harsh reaction conditions.- Minimize reaction time where possible.- Ensure an inert atmosphere (e.g., nitrogen) is maintained throughout the reaction to prevent oxidative degradation.
Presence of 2-amino-3,5-dichloropyridine Impurity Over-chlorination during the synthesis of the 2-Amino-5-chloropyridine precursor.- Conduct the chlorination step in a strongly acidic medium to favor monochlorination.[3]- Use a milder chlorinating agent or precisely control the stoichiometry of the chlorinating agent.
Inefficient purification.- Employ recrystallization or column chromatography for purification. Monitor fractions by TLC or HPLC to ensure effective separation.
Difficulty in Product Isolation The product may be soluble in the aqueous work-up solution.- After neutralization, thoroughly extract the aqueous solution with a suitable organic solvent such as ethyl acetate.[1]- Perform multiple extractions to maximize recovery.
The product precipitates with other salts during work-up.- After neutralization, largely evaporate the water before extracting the moist residue with a hot organic solvent.[1]

Experimental Protocols

Synthesis of this compound from 2-amino-3-bromo-5-chloropyridine

This protocol is adapted from a known procedure for the synthesis of 2-amino-3-hydroxy-5-chloropyridine.[1]

Materials:

  • 2-amino-3-bromo-5-chloropyridine

  • Potassium hydroxide (85%)

  • Copper powder

  • Water

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Active charcoal

Procedure:

  • In an autoclave, combine 10.4 parts of 2-amino-3-bromo-5-chloropyridine, 12 parts of 85% potassium hydroxide, 0.5 parts of copper powder, and 200 parts of water.

  • Stir the mixture under a nitrogen atmosphere and heat to 170°C for 10 hours.

  • After cooling, neutralize the aqueous solution with concentrated hydrochloric acid.

  • Evaporate a significant portion of the water from the mixture.

  • Extract the moist residue twice with hot ethyl acetate.

  • Combine the ethyl acetate extracts and decolorize with active charcoal.

  • Evaporate the solvent to yield this compound.

Expected Yield: Approximately 70% of the theoretical yield.[1]

Data Summary

Starting MaterialProductKey ReagentsReaction ConditionsTypical YieldCommon ByproductsReference
2-amino-3-bromo-5-chloropyridineThis compoundKOH, Cu powder170°C, 10 hours, N₂ atmosphere70%Not specified[1]
2-aminopyridine2-Amino-5-chloropyridineChlorinating agent (e.g., Cl₂, NCS)Varies (e.g., strong acid medium)Up to 99%2-amino-3,5-dichloropyridine[3][4][5]

Visualizing the Synthetic Pathway

Below is a diagram illustrating a potential synthetic pathway from a common starting material to the target compound, highlighting the formation of a key byproduct.

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B Chlorination C 2-amino-3-bromo-5-chloropyridine B->C Bromination Byproduct 2-amino-3,5-dichloropyridine (Byproduct) B->Byproduct Over-chlorination D This compound C->D Hydroxylation

Caption: Synthetic pathway to this compound.

This workflow illustrates a multi-step synthesis beginning with 2-aminopyridine. The initial chlorination step is critical, as over-chlorination can lead to the formation of the 2-amino-3,5-dichloropyridine byproduct. Subsequent bromination and hydroxylation steps yield the final product.

Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, HPLC, GC-MS) Start->AnalyzeByproducts SolutionFound Problem Resolved CheckPurity->SolutionFound Impurity Identified CheckConditions->SolutionFound Conditions Corrected OptimizeChlorination Optimize Chlorination Step AnalyzeByproducts->OptimizeChlorination Dichlorinated Impurity? OptimizePurification Optimize Purification (Recrystallization, Chromatography) AnalyzeByproducts->OptimizePurification Other Impurities? OptimizeChlorination->SolutionFound Byproduct Minimized OptimizePurification->SolutionFound Purity Improved

Caption: Troubleshooting workflow for synthesis optimization.

This logical diagram outlines a systematic approach to troubleshooting common issues in the synthesis of this compound. By methodically checking starting materials, reaction conditions, and byproduct profiles, researchers can identify and resolve issues to improve yield and purity.

References

Technical Support Center: Optimizing Coupling Reactions for "2-Amino-5-chloropyridin-3-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-5-chloropyridin-3-ol" in cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the trifunctional nature of the molecule:

  • Competing Reactivity: The presence of both an amino (-NH2) and a hydroxyl (-OH) group, both of which are nucleophilic and can be deprotonated, can lead to competing N-arylation and O-arylation side reactions.

  • Catalyst Inhibition: The pyridine nitrogen and the amino group can act as ligands for the palladium catalyst, potentially leading to catalyst deactivation and low yields.

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is less reactive in oxidative addition compared to C-Br or C-I bonds, often requiring more forcing conditions (higher temperatures, more active catalysts).

  • Protecting Group Strategy: Deciding whether to protect the amino and/or hydroxyl groups and choosing the appropriate protecting groups can be complex.

Q2: Do I need to protect the amino and hydroxyl groups on this compound before performing a cross-coupling reaction?

A2: The necessity of protecting groups is highly dependent on the specific reaction conditions and the desired outcome.

  • For selective N-arylation (Buchwald-Hartwig): It may be possible to perform the reaction without protecting the amino group, especially when using specific ligand systems like RuPhos or BrettPhos in combination with a strong, non-nucleophilic base like LiHMDS.[1][2]

  • For selective C-C bond formation (Suzuki, Sonogashira): The acidic proton of the hydroxyl group can interfere with the basic conditions of the reaction. Deprotonation of the hydroxyl group can lead to catalyst inhibition or O-arylation as a side reaction. Therefore, protection of the hydroxyl group is often recommended. The amino group may or may not require protection, depending on the chosen conditions.

  • Orthogonal Protection: If selective functionalization at both the nitrogen and oxygen is desired in subsequent steps, an orthogonal protecting group strategy is necessary.

Q3: How can I achieve selective N-arylation over O-arylation in a Buchwald-Hartwig reaction?

A3: Achieving selective N-arylation can be accomplished by carefully choosing the catalyst system. For substrates analogous to aminophenols, palladium catalysts with bulky biarylphosphine ligands (e.g., BrettPhos) in the presence of a strong base like sodium tert-butoxide (NaOtBu) have been shown to favor N-arylation.[3] In contrast, copper-based catalysts tend to favor O-arylation.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired coupled product.

Possible Cause Troubleshooting Step
Catalyst Inhibition The pyridine nitrogen, amino group, or deprotonated hydroxyl group may be coordinating to the palladium catalyst. Consider using a protecting group for the hydroxyl group (e.g., methyl, benzyl, or a silyl group).
Low Reactivity of C-Cl Bond Use a more active catalyst system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for activating C-Cl bonds. Increase the catalyst loading (e.g., to 3-5 mol%).
Ineffective Base The choice of base is critical. Strong, non-nucleophilic bases like K3PO4 or Cs2CO3 are often required for chloropyridines. Ensure the base is fresh and anhydrous.
Side Reactions Protodeboronation of the boronic acid or hydrodehalogenation of the starting material can occur. Ensure the reaction is performed under a strict inert atmosphere. Using a boronic ester (e.g., pinacol ester) can sometimes mitigate protodeboronation.

Experimental Protocol: Suzuki-Miyaura Coupling of Protected this compound

This is a general starting protocol that may require optimization.

  • Protection of the Hydroxyl Group: Protect the hydroxyl group of this compound with a suitable protecting group (e.g., methoxymethyl (MOM), benzyl (Bn), or tert-butyldimethylsilyl (TBS)).

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the protected this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol% or a more active catalyst like a Buchwald precatalyst, 2-3 mol%), and a base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene).

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Remove the protecting group under appropriate conditions to yield the final product.

Troubleshooting Workflow for Suzuki Coupling

Suzuki_Troubleshooting start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst system active enough for a chloropyridine? start->check_catalyst check_base Is the base appropriate and active? check_catalyst->check_base No improve_catalyst Switch to a more active catalyst (e.g., Buchwald precatalyst) and/or increase loading. check_catalyst->improve_catalyst Yes check_protection Are competing side reactions from -OH or -NH2 occurring? check_base->check_protection No improve_base Use a stronger, non-nucleophilic base (K3PO4, Cs2CO3). Ensure it is anhydrous. check_base->improve_base Yes check_conditions Are the reaction conditions optimal? check_protection->check_conditions No protect_groups Protect the hydroxyl group (e.g., with MOM, Bn, or TBS). Consider protecting the amino group if N-arylation is observed. check_protection->protect_groups Yes optimize_conditions Increase temperature (80-110 °C). Ensure rigorous inert atmosphere and use degassed solvents. check_conditions->optimize_conditions Yes end Successful Coupling improve_catalyst->end Re-run reaction improve_base->end Re-run reaction protect_groups->end Re-run reaction optimize_conditions->end Re-run reaction

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions of this compound.

Buchwald-Hartwig Amination

Issue: Low conversion or formation of side products.

Possible Cause Troubleshooting Step
Catalyst Deactivation The pyridine nitrogen or the unprotected amino group can inhibit the catalyst. While some aminopyridines can be coupled without protection, if issues persist, consider protecting the 2-amino group (e.g., with a Boc group).
Competing O-Arylation The hydroxyl group can be arylated, especially with certain catalyst systems. To favor N-arylation, use a palladium catalyst with a bulky biarylphosphine ligand (e.g., BrettPhos).[3]
Hydrodehalogenation The chloro group is replaced by a hydrogen atom. This can be minimized by using a less polar solvent (e.g., toluene) and ensuring anhydrous conditions.
Base Incompatibility Strong bases like NaOtBu can be problematic if other base-sensitive functional groups are present. Weaker bases like K3PO4 or Cs2CO3 can be used, but may require higher temperatures.

Experimental Protocol: Buchwald-Hartwig Amination of this compound (Protecting-Group-Free Approach)

This protocol is a starting point and may require optimization. It is based on conditions successful for other unprotected aminopyridines.[1][2]

  • Reaction Setup: In a glovebox, add the this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), a palladium precatalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3, 2-4 mol%), and a strong, non-nucleophilic base (e.g., LiHMDS, 2.0 equiv.) to a Schlenk tube.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Decision Tree for Buchwald-Hartwig Amination

Buchwald_Hartwig_Decision_Tree start Planning Buchwald-Hartwig Amination goal Desired Outcome? start->goal selective_n Selective N-Arylation goal->selective_n C-N Bond selective_o Selective O-Arylation goal->selective_o C-O Bond pd_catalyst Catalyst: Pd precatalyst with bulky ligand (e.g., BrettPhos) Base: Strong, non-nucleophilic (e.g., NaOtBu, LiHMDS) Solvent: Toluene or Dioxane selective_n->pd_catalyst Use Palladium Catalyst cu_catalyst Catalyst: CuI with a suitable ligand (e.g., picolinic acid) Base: K3PO4 or Cs2CO3 Solvent: DMF or DMSO selective_o->cu_catalyst Use Copper Catalyst troubleshooting_n Troubleshoot: - Protect amino group (Boc) - Screen different bulky phosphine ligands - Vary temperature and base pd_catalyst->troubleshooting_n Low Yield or Side Products? troubleshooting_o Troubleshoot: - Screen different copper ligands - Ensure anhydrous conditions - Vary temperature cu_catalyst->troubleshooting_o Low Yield or Side Products?

Caption: A decision tree for selecting the appropriate catalytic system for selective N- or O-arylation of this compound.

Sonogashira Coupling

Issue: Low yield and/or formation of Glaser-Hay homocoupling product.

Possible Cause Troubleshooting Step
Catalyst Inhibition Similar to Suzuki coupling, the functional groups on the pyridine ring can inhibit the catalyst. Protection of the hydroxyl group is strongly recommended.
Glaser-Hay Homocoupling The terminal alkyne couples with itself. This is a common side reaction, especially in the presence of copper(I) and oxygen. Ensure the reaction is run under strictly anaerobic conditions. Consider using a copper-free Sonogashira protocol.
Low Reactivity of C-Cl Bond Higher temperatures (100-120 °C) are often necessary. Use a more active ligand for palladium, such as a bulky phosphine or an NHC ligand.
Base Choice An amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used as both the base and sometimes as a co-solvent. Ensure it is freshly distilled and degassed.

Experimental Protocol: Sonogashira Coupling of Protected this compound

This is a general starting protocol that may require optimization.

  • Protection of the Hydroxyl Group: Protect the hydroxyl group of this compound (e.g., with a MOM or Bn group).

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the protected this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et3N, 2-3 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify by flash column chromatography.

  • Deprotection: Remove the protecting group to obtain the final product.

General Experimental Workflow

General_Workflow start Start: this compound protection Protect Hydroxyl Group (e.g., MOM, Bn) start->protection coupling Perform Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) protection->coupling monitoring Monitor Reaction Progress (TLC, LC-MS) coupling->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification deprotection Deprotection of Hydroxyl Group purification->deprotection product Final Product deprotection->product

Caption: A general experimental workflow for the cross-coupling of this compound, including protection and deprotection steps.

References

Technical Support Center: Synthesis of 2-Amino-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-5-chloropyridin-3-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and effective method involves a two-step process. The first step is the chlorination of 2-aminopyridine to produce 2-amino-5-chloropyridine. The second step is the synthesis of 2-amino-3-bromo-5-chloropyridine followed by a copper-catalyzed nucleophilic aromatic substitution to introduce the hydroxyl group at the 3-position.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, the choice and quality of the catalyst (especially for the final hydroxylation step), the type of base and solvent used, and the control of atmospheric conditions (e.g., using an inert atmosphere to prevent side reactions).

Q3: What are the main side products to be aware of?

A3: In the initial chlorination of 2-aminopyridine, a common side product is the over-chlorinated 2-amino-3,5-dichloropyridine.[1] During the final hydroxylation step, potential side reactions can lead to impurities, which may arise from incomplete reaction or degradation of the product under harsh conditions.

Q4: Is an inert atmosphere necessary for the final hydroxylation step?

A4: Yes, using an inert atmosphere, such as nitrogen, is highly recommended for the copper-catalyzed hydroxylation. This prevents the oxidation of the copper catalyst and other reaction components, which can lead to lower yields and the formation of impurities.

Troubleshooting Guides

Low Yield of this compound

Problem: The yield of the final product, this compound, is significantly lower than the expected ~70%.

Possible Causes and Solutions:

  • Inactive Catalyst: The copper powder catalyst may be oxidized or of low quality.

    • Solution: Use freshly purchased, high-purity copper powder. Consider activating the copper powder by washing it with a dilute acid solution, followed by water and a solvent, and then drying it under a vacuum before use.

  • Incorrect Reaction Temperature: The reaction temperature of 170°C is critical.

    • Solution: Ensure the autoclave is properly calibrated and maintains a stable temperature throughout the 10-hour reaction time. Lower temperatures will result in an incomplete reaction, while significantly higher temperatures may lead to product degradation.

  • Presence of Oxygen: The reaction is sensitive to oxygen.

    • Solution: Thoroughly purge the autoclave with nitrogen before heating. Maintain a positive pressure of nitrogen throughout the reaction to prevent air from leaking into the system.

  • Insufficient Base: The concentration of potassium hydroxide is crucial for the reaction.

    • Solution: Use a freshly prepared solution of potassium hydroxide and ensure the correct molar ratio as specified in the protocol. The base is essential for the nucleophilic substitution to occur.

  • Poor Quality Starting Material: The 2-amino-3-bromo-5-chloropyridine may contain impurities that interfere with the reaction.

    • Solution: Ensure the starting material is of high purity. If necessary, recrystallize the 2-amino-3-bromo-5-chloropyridine before use.

G start Low Yield of this compound catalyst Check Copper Catalyst Activity start->catalyst temp Verify Reaction Temperature start->temp atmosphere Ensure Inert Atmosphere start->atmosphere base Check Base Concentration start->base starting_material Assess Starting Material Purity start->starting_material catalyst_sol Use fresh/activated copper powder catalyst->catalyst_sol Inactive? temp_sol Calibrate autoclave and maintain 170°C temp->temp_sol Incorrect? atmosphere_sol Purge with Nitrogen and maintain positive pressure atmosphere->atmosphere_sol Oxygen present? base_sol Use fresh, correct concentration of KOH base->base_sol Insufficient? starting_material_sol Purify starting material if necessary starting_material->starting_material_sol Impure?

Caption: Troubleshooting workflow for low yield.

Formation of Impurities

Problem: The final product is contaminated with significant impurities, making purification difficult.

Possible Causes and Solutions:

  • Over-chlorination in Precursor Synthesis: If the precursor, 2-amino-5-chloropyridine, is synthesized by chlorinating 2-aminopyridine, over-chlorination can lead to the formation of 2-amino-3,5-dichloropyridine.[1] This impurity can be carried through to the final step.

    • Solution: When synthesizing the precursor, use a strongly acidic medium to favor monochlorination.[1] Purify the 2-amino-5-chloropyridine thoroughly before proceeding to the next step.

  • Side Reactions during Hydroxylation: Unwanted side reactions can occur if the reaction conditions are not optimal.

    • Solution: Adhere strictly to the recommended reaction temperature and time. Ensure the absence of oxygen and use high-purity reagents.

  • Product Degradation during Workup: The product may be sensitive to the workup conditions.

    • Solution: After neutralizing the reaction mixture with hydrochloric acid, avoid excessive heating during the evaporation of water. Perform the extraction with ethyl acetate promptly.

Reaction Not Going to Completion

Problem: Analysis of the reaction mixture shows a significant amount of unreacted 2-amino-3-bromo-5-chloropyridine.

Possible Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for the full 10 hours at 170°C.

    • Solution: Ensure the reaction is run for the specified duration at the correct temperature.

  • Poor Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and incomplete conversion.

    • Solution: Ensure the stirring mechanism in the autoclave is functioning correctly to provide efficient mixing of the reactants.

  • Catalyst Poisoning: Impurities in the starting materials or solvent can poison the copper catalyst.

    • Solution: Use high-purity starting materials and solvents.

Experimental Protocols

Synthesis of 2-amino-5-chloropyridine (Precursor)

This protocol is based on the chlorination of 2-aminopyridine in a strongly acidic medium to minimize the formation of the dichlorinated byproduct.[1]

  • In a flask equipped with a stirrer and cooling bath, add 85 ml of concentrated aqueous hydrochloric acid (37% by weight).

  • Slowly add 18.8 g (0.20 mole) of 2-aminopyridine in small portions, maintaining the temperature at about 25°C with external cooling.

  • Cool the solution to 10-12°C using an ice bath.

  • Slowly bubble chlorine gas (approximately 14.9 g, 0.21 mole) into the solution over a period of one hour while maintaining the temperature between 10°C and 12°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Pour the solution over ice and make it basic (pH > 7) with a 50% aqueous sodium hydroxide solution to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry in vacuo.

G cluster_0 Precursor Synthesis 2-Aminopyridine 2-Aminopyridine Dissolve in conc. HCl Dissolve in conc. HCl 2-Aminopyridine->Dissolve in conc. HCl Chlorination with Cl2 gas Chlorination with Cl2 gas Dissolve in conc. HCl->Chlorination with Cl2 gas Basic Workup Basic Workup Chlorination with Cl2 gas->Basic Workup 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Basic Workup->2-Amino-5-chloropyridine

Caption: Workflow for precursor synthesis.

Synthesis of this compound (Final Product)

This protocol is for the copper-catalyzed hydroxylation of 2-amino-3-bromo-5-chloropyridine.

  • To a suitable autoclave, add 12 parts of potassium hydroxide (85%), 200 parts of water, 10.4 parts of 2-amino-3-bromo-5-chloropyridine, and 0.5 parts of copper powder.

  • Seal the autoclave and purge it thoroughly with nitrogen gas.

  • Stir the mixture under a nitrogen atmosphere and heat to 170°C for 10 hours.

  • After cooling, neutralize the aqueous solution with concentrated hydrochloric acid.

  • Evaporate most of the water under reduced pressure.

  • Extract the moist residue twice with hot ethyl acetate.

  • Combine the ethyl acetate extracts and decolorize with activated charcoal.

  • Evaporate the solvent to yield 2-amino-3-hydroxy-5-chloropyridine. The expected yield is approximately 70%.

Data Summaries

Table 1: Impact of Reaction Conditions on the Yield of 2-amino-5-chloropyridine
Starting MaterialChlorinating AgentAcid MediumTemperatureYield (%)Purity (%)Reference
2-aminopyridineChlorine gas70% H₂SO₄10-12°C86.898.7[1]
2-aminopyridineChlorine gasConc. HCl~25°C76.392.8[1]
2-aminopyridineChlorine gas20% H₂SO₄25°C54Not specified[1]
2-aminopyridineOxidizing agentConc. HClNot specified~70Not specified[1]
Table 2: Optimized Conditions for the Synthesis of this compound
Starting MaterialReagentsCatalystSolventTemperatureTimeYield (%)
2-amino-3-bromo-5-chloropyridinePotassium hydroxide (85%)Copper powderWater170°C10 hours~70

References

Technical Support Center: Purification of 2-Amino-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of "2-Amino-5-chloropyridin-3-ol".

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its physicochemical properties. The presence of both an amino and a hydroxyl group on the pyridine ring makes the molecule polar and capable of hydrogen bonding, which can lead to issues such as:

  • High Polarity: This can cause the compound to have low solubility in common non-polar organic solvents, making recrystallization challenging. In chromatography, high polarity can lead to strong adsorption on normal-phase silica gel, resulting in poor separation and tailing peaks.

  • Potential for Over-chlorination: During the synthesis, the formation of dichlorinated or other polychlorinated byproducts is a significant possibility. These impurities can have similar polarities to the desired product, making them difficult to separate. For instance, in the synthesis of the related compound 2-amino-5-chloropyridine, the formation of 2-amino-3,5-dichloropyridine is a common issue.[1]

  • Amphoteric Nature: The amino group is basic, while the hydroxyl group is weakly acidic. This amphoteric character can lead to variable solubility and chromatographic behavior depending on the pH of the environment.

  • Air and Light Sensitivity: Aminophenols can be susceptible to oxidation, which may lead to the formation of colored impurities.

Q2: What are the likely impurities I might encounter?

A2: Based on the synthesis of analogous compounds, potential impurities include:

  • Starting Materials: Unreacted starting materials.

  • Over-chlorinated Byproducts: Such as 2-amino-3,5-dichloropyridine.[2]

  • Isomeric Byproducts: Depending on the synthetic route, other positional isomers of the chloro and hydroxyl groups might be formed.

  • Oxidation Products: Colored impurities arising from the oxidation of the aminophenol moiety.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q3: What is a good starting point for a purification strategy?

A3: A typical purification strategy would involve the following steps:

  • Aqueous Work-up: A carefully controlled aqueous work-up to remove inorganic salts and highly polar impurities. Adjusting the pH can be used to selectively extract or precipitate the product.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities and obtaining a highly pure crystalline product.

  • Column Chromatography: If recrystallization is ineffective or if impurities have very similar solubility profiles, column chromatography is the next step. Given the polar nature of the compound, reverse-phase chromatography or normal-phase chromatography with a polar mobile phase is recommended.

Troubleshooting Guides

Recrystallization

Problem: My compound will not dissolve in common recrystallization solvents.

  • Possible Cause: The high polarity of this compound limits its solubility in many organic solvents.

  • Solution:

    • Try highly polar protic solvents like methanol, ethanol, or isopropanol. For the related compound 2-amino-3-hydroxypyridine, methanol has been successfully used for recrystallization.[3][4]

    • Use a solvent mixture. A common approach is to dissolve the compound in a good solvent (e.g., methanol) at an elevated temperature and then add a poor solvent (e.g., water or a non-polar solvent like hexane) dropwise until turbidity is observed, followed by cooling.

    • Consider recrystallization from hot water, if the compound's solubility profile allows for it.

Problem: Oily precipitate forms instead of crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • Try scratching the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Problem: The recrystallized product is colored.

  • Possible Cause: Presence of oxidation products or other colored impurities.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that charcoal can also adsorb some of the desired product, so use it sparingly.

    • Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Column Chromatography

Problem: My compound streaks badly on a silica gel TLC plate and column.

  • Possible Cause: The basic amino group is interacting strongly with the acidic silica gel. The high polarity of the compound also contributes to this issue.

  • Solution:

    • Use a modified mobile phase: Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonia in methanol. This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Switch to a different stationary phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

      • Reverse-phase silica (C18): This is often the best choice for highly polar compounds. The mobile phase would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a pH modifier.

      • Amine-functionalized silica: This specialized stationary phase is designed for the purification of basic compounds.

    • Dry-loading: If the compound has poor solubility in the column eluent, it can be pre-adsorbed onto a small amount of silica gel or celite and then loaded onto the column as a solid.[5]

Problem: I cannot separate my product from a closely related impurity.

  • Possible Cause: The impurity has a very similar polarity to the desired product.

  • Solution:

    • Optimize the mobile phase: Perform a detailed TLC study with various solvent systems to find the optimal eluent for separation. Gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.

    • Use a longer column: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.

    • Consider preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.

Data Summary

Purification MethodDetailsPurity AchievedYieldReference
Recrystallization The crude brown solid was dissolved in hot dimethylformamide, filtered, and then cooled to -5°C to precipitate a white solid. This solid was then refluxed in methanol, cooled, and filtered.99.9%70% (based on starting furfural)[3][4]
Column Chromatography Silica gel chromatography with a mobile phase of 5% methanol in dichloromethane.Not explicitly stated, but sufficient for subsequent reactions.89%[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound (Hypothetical, based on 2-amino-3-hydroxypyridine)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like dimethylformamide followed by methanol).

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.

  • Filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Flash Column Chromatography of this compound (General Guidance)
  • Select the Stationary and Mobile Phase: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel, alumina, or C18 reverse-phase silica) and a mobile phase that gives good separation of the product from impurities. For normal phase silica, a starting point for the eluent could be a mixture of dichloromethane and methanol, with a small addition of triethylamine if streaking is observed. For reverse phase, a gradient of water/acetonitrile or water/methanol could be effective.

  • Pack the Column: Prepare a slurry of the stationary phase in the initial mobile phase and pack the column, ensuring there are no air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, use the dry-loading method described in the troubleshooting guide.

  • Elute the Column: Start the elution with the chosen mobile phase. If using a gradient, gradually increase the polarity of the eluent.

  • Collect Fractions: Collect fractions of the eluate.

  • Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude Product workup Aqueous Work-up crude->workup recrystallization Recrystallization workup->recrystallization If solid chromatography Column Chromatography workup->chromatography If oil or recrystallization fails waste Impurities/Waste workup->waste recrystallization->chromatography Fails pure_product Pure Product recrystallization->pure_product Successful recrystallization->waste chromatography->pure_product Successful chromatography->waste

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue is_recrystallization Recrystallization? start->is_recrystallization is_chromatography Chromatography? start->is_chromatography no_dissolve Poor Solubility is_recrystallization->no_dissolve Yes oiling_out Oiling Out is_recrystallization->oiling_out Yes colored_product Colored Product is_recrystallization->colored_product Yes streaking Streaking/Tailing is_chromatography->streaking Yes poor_separation Poor Separation is_chromatography->poor_separation Yes solve_dissolve Try polar solvents or solvent mixtures no_dissolve->solve_dissolve solve_oiling Slow cooling, seed crystals oiling_out->solve_oiling solve_color Use activated charcoal colored_product->solve_color solve_streaking Add base to eluent, change stationary phase streaking->solve_streaking solve_separation Optimize eluent, use longer column poor_separation->solve_separation

References

"2-Amino-5-chloropyridin-3-ol" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of 2-Amino-5-chloropyridin-3-ol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: this compound is a solid at room temperature.[1] For long-term storage, it is recommended to keep it in a refrigerator.[1] While specific stability data is limited, related compounds like 2-Amino-5-chloropyridine are generally stable under standard ambient conditions.[2] However, pyridinol derivatives can be susceptible to degradation under harsh conditions such as exposure to light, heat, and extreme pH.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemistry of related hydroxypyridine and chloropyridine compounds. Likely pathways include oxidation, hydrolysis, and photolysis.

  • Oxidation: The pyridine ring and the amino group are susceptible to oxidation, which can lead to the formation of N-oxides or further degradation products.[3]

  • Hydrolysis: Under acidic or basic conditions, the chloro- group may be susceptible to hydrolysis, replacing it with a hydroxyl group. The amino group could also undergo hydrolysis under certain conditions.

  • Photodegradation: Pyridine derivatives are known to be light-sensitive.[4] Exposure to UV or even visible light can induce photochemical reactions, leading to dechlorination or rearrangement of the pyridine ring.[5][6]

Q3: Are there any known hazardous decomposition products of this compound?

A3: Specific data for this compound is not available. However, for the related compound 2-Amino-5-chloropyridine, thermal decomposition may produce toxic fumes including carbon oxides, nitrogen oxides, and hydrogen chloride.[2] It is prudent to assume that this compound could produce similar hazardous decomposition products under high temperatures.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of this compound, particularly in the context of stability studies.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis Degradation of the compound.1. Review sample handling and storage procedures to minimize exposure to light and heat.[7] 2. Prepare fresh samples and re-analyze immediately. 3. If degradation is suspected, perform forced degradation studies to identify potential degradants.[8]
Contamination of the sample or mobile phase.1. Use high-purity solvents and freshly prepared mobile phases.[9] 2. Ensure all glassware and equipment are scrupulously clean.
Poor peak shape or resolution in HPLC Inappropriate column chemistry.1. Standard C18 columns may not provide sufficient selectivity for pyridine derivatives.[9] 2. Consider columns with alternative stationary phases like phenyl or PFP to enhance separation.[9]
Mobile phase composition is not optimal.1. Adjust the pH of the mobile phase; for basic compounds like pyridines, a lower pH can improve peak shape.[10] 2. Vary the organic modifier (e.g., acetonitrile vs. methanol) to alter selectivity.[9]
Column overload.1. Reduce the injection volume or dilute the sample.[11]
Shifting retention times in HPLC Fluctuations in column temperature.1. Use a column oven to maintain a consistent temperature.[9][10]
Inconsistent mobile phase composition or flow rate.1. Ensure the mobile phase is well-mixed and degassed.[11] 2. Check the HPLC pump for leaks and ensure it is properly maintained.[12]
Discoloration of the solid compound Potential degradation upon storage.1. Store the compound in a tightly sealed container in a refrigerator and protected from light.[1] 2. If discoloration is observed, it is advisable to re-test the purity of the material before use.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][15]

General Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Stress Conditions: Subject the sample solutions to the stress conditions outlined in the table below. A control sample, protected from stress, should be analyzed concurrently.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, dilute to the appropriate concentration, and analyze using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Table of Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis 1. Treat the sample solution with 0.1 M HCl. 2. Incubate at 60°C for 24 hours (or until sufficient degradation is observed).[8] 3. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis 1. Treat the sample solution with 0.1 M NaOH. 2. Incubate at 60°C for 24 hours (or until sufficient degradation is observed).[8] 3. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation 1. Treat the sample solution with 3% H₂O₂. 2. Keep at room temperature for 24 hours, protected from light.[3]
Thermal Degradation 1. Store the solid compound and a solution of the compound at 80°C for 48 hours.[8]
Photodegradation 1. Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/m².[8] 2. A control sample should be wrapped in aluminum foil to protect it from light.

Visualizations

Hypothetical Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the chemical properties of related compounds.

Hydrolytic_Degradation A This compound B 2,5-Diaminopyridin-3-ol A->B Ammonolysis C 2-Amino-5-hydroxypyridin-3-ol A->C Hydrolysis

Caption: Potential hydrolytic degradation pathways.

Oxidative_Degradation A This compound B 2-Amino-5-chloropyridine-1-oxide-3-ol A->B N-Oxidation C Further Oxidation/Ring Opening Products B->C Oxidation

Caption: Potential oxidative degradation pathway.

Experimental Workflow for Stability Testing

Caption: General workflow for forced degradation studies.

References

Preventing over-chlorination in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-chlorination during aminopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of over-chlorination in aminopyridine synthesis?

Over-chlorination, leading to the formation of di- or poly-chlorinated byproducts, is a frequent issue in aminopyridine synthesis. The primary causes include:

  • High Reactivity of the Aminopyridine Ring: The amino group is an activating group, making the pyridine ring electron-rich and susceptible to multiple chlorinations.

  • Harsh Reaction Conditions: The use of strong chlorinating agents, high temperatures, and prolonged reaction times can lead to a lack of selectivity and the formation of over-chlorinated products.

  • Incorrect Stoichiometry: An excess of the chlorinating agent relative to the aminopyridine substrate can drive the reaction towards multiple chlorinations.

  • Reaction Medium: The acidity of the reaction medium can significantly influence the reactivity of the aminopyridine and the chlorinating species.

Q2: How can I selectively achieve mono-chlorination of 2-aminopyridine?

Achieving selective mono-chlorination of 2-aminopyridine requires careful control of the reaction conditions. Here are some effective strategies:

  • Control of Acidity: Performing the chlorination in a strongly acidic medium (Hammett acidity function H₀ < -3.5) can selectively produce 2-amino-5-chloropyridine.[1] In such a medium, the 2-aminopyridine is protonated, and the rate of chlorination of the protonated 2-aminopyridine is significantly greater than the rate of chlorination of the protonated 2-amino-5-chloropyridine, thus minimizing over-chlorination.[1]

  • Slow Addition of Chlorinating Agent: Adding the chlorinating agent at approximately the same rate at which it is consumed prevents the accumulation of excess reagent in the reaction mixture, thereby minimizing the formation of over-chlorinated byproducts.[1]

  • Use of Milder Chlorinating Systems: The combination of a chlorine source like lithium chloride (LiCl) with an activator such as Selectfluor in a solvent like DMF provides a mild and highly regioselective method for the chlorination of 2-aminopyridines.[2][3][4]

  • Temperature Control: Tuning the reaction temperature is crucial for achieving satisfactory yields and minimizing side reactions.[5] For instance, in some methods, maintaining a low temperature (e.g., 10°C) during the initial phase of the reaction can help control the reaction rate.[6]

Q3: What are the recommended chlorinating agents to avoid over-chlorination?

The choice of chlorinating agent is critical for controlling selectivity. Some recommended options include:

  • N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle electrophilic chlorinating agent.[7] It is particularly effective for activated aromatic rings like aminopyridines.[8] The reaction conditions can often be kept mild.

  • Lithium Chloride (LiCl) with Selectfluor: This system provides a source of electrophilic chlorine under mild conditions, leading to high regioselectivity for the 5-position of 2-aminopyridines.[2][3][4]

  • Hypochlorite Solutions: In a controlled manner, slowly adding hydrochloric acid to a hypochlorite solution can gradually generate active chlorine, allowing for better control over the extent of chlorination.[6]

  • Nitrosyl Chloride: In a hydrogen chloride-saturated aqueous solution, nitrosyl chloride can be used for the conversion of 2-aminopyridines to 2-chloropyridines.[9]

Q4: How can I purify my product if over-chlorination has already occurred?

If over-chlorinated byproducts have formed, purification can be challenging due to the similar properties of the mono- and di-chlorinated products. Here are some potential purification strategies:

  • Column Chromatography: This is a standard method for separating compounds with different polarities. Careful selection of the stationary and mobile phases is crucial for achieving good separation.

  • Recrystallization: If a suitable solvent system can be found where the solubility of the desired mono-chlorinated product and the over-chlorinated byproducts differ significantly, recrystallization can be an effective purification method.

  • pH Adjustment and Extraction: In some cases, the basicity of the different chlorinated aminopyridines might vary enough to allow for separation through a series of pH-controlled extractions. For example, dissolving the product mixture in a dilute acid solution and then carefully adjusting the pH can sometimes allow for the selective precipitation or extraction of the desired product.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield of mono-chlorinated product and high yield of di-chlorinated product Reaction conditions are too harsh.- Lower the reaction temperature.[5]- Reduce the reaction time.[1]- Use a milder chlorinating agent (e.g., NCS instead of Cl₂ gas).[8]
Excess chlorinating agent.- Use a stoichiometric amount or a slight excess of the chlorinating agent.- Add the chlorinating agent slowly to the reaction mixture.[1]
Incorrect reaction medium.- For 2-aminopyridine, consider using a strongly acidic medium to favor mono-chlorination at the 5-position.[1]
Formation of multiple isomers of the mono-chlorinated product Lack of regioselectivity in the chlorination method.- Employ a more regioselective chlorination system, such as LiCl with Selectfluor, which favors chlorination at the 5-position of 2-aminopyridines.[2][3][4]
Reaction does not go to completion Insufficient amount of chlorinating agent.- Ensure at least one equivalent of the chlorinating agent is used.
Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Inactive chlorinating agent.- Use a fresh batch of the chlorinating agent.
Difficulty in separating the product from byproducts Similar physical properties of the products.- Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases).- Attempt recrystallization from various solvents.- Explore pH-dependent separation techniques.[6]

Experimental Protocols

Protocol 1: Regioselective Chlorination of 2-Aminopyridine using LiCl and Selectfluor

This protocol is based on the method described by Yang et al. and provides a mild and selective route to 5-chloro-2-aminopyridines.[3]

Materials:

  • 2-Aminopyridine

  • Lithium chloride (LiCl)

  • Selectfluor

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminopyridine (0.10 mmol) in DMF (2 mL), add LiCl (0.10 mmol) and Selectfluor (0.10 mmol).

  • Stir the reaction mixture at 15°C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-2-aminopyridine.

Protocol 2: Selective Mono-chlorination of 2-Aminopyridine in a Strongly Acidic Medium

This protocol is based on a process that minimizes over-chlorination by controlling the acidity of the reaction medium.[1]

Materials:

  • 2-Aminopyridine

  • Concentrated sulfuric acid (or another strong acid to achieve H₀ < -3.5)

  • Chlorinating agent (e.g., chlorine gas, N-chlorosuccinimide)

  • Water

  • Base (e.g., sodium hydroxide solution) for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Carefully add 2-aminopyridine to a strongly acidic medium (e.g., aqueous sulfuric acid of at least 70% by weight) with external cooling to maintain a temperature of approximately 25°C.

  • Slowly add at least one equivalent of the chlorinating agent to the stirred reaction mixture. The rate of addition should be controlled to prevent a buildup of the chlorinating agent.

  • After the addition is complete, stir the reaction mixture at ambient temperature for about 30 to 90 minutes. Avoid longer reaction times to prevent the formation of the di-chloro byproduct.

  • Carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., concentrated sodium hydroxide solution) to neutralize the acid.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the product as needed, for example, by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Selective Chlorination

experimental_workflow Workflow for Selective Aminopyridine Chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Aminopyridine in Solvent start->dissolve add_reagents Add Chlorinating Agent & Other Reagents dissolve->add_reagents control_temp Control Temperature add_reagents->control_temp stir Stir for a Specified Time control_temp->stir monitor Monitor Reaction (TLC/GC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify end End purify->end

Caption: A generalized workflow for the selective chlorination of aminopyridines.

Logic Diagram for Troubleshooting Over-chlorination

troubleshooting_logic Troubleshooting Over-chlorination start Over-chlorination Observed? check_stoichiometry Check Stoichiometry of Chlorinating Agent start->check_stoichiometry Yes reduce_equivalents Reduce Equivalents of Chlorinating Agent check_stoichiometry->reduce_equivalents Excessive check_temp Review Reaction Temperature check_stoichiometry->check_temp Correct slow_addition Implement Slow Addition reduce_equivalents->slow_addition slow_addition->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Too High check_reagent Evaluate Chlorinating Agent check_temp->check_reagent Optimal lower_temp->check_reagent milder_reagent Switch to a Milder Reagent (e.g., NCS) check_reagent->milder_reagent Too Harsh check_medium Assess Reaction Medium check_reagent->check_medium Appropriate milder_reagent->check_medium adjust_acidity Adjust Acidity (e.g., use strong acid) check_medium->adjust_acidity Suboptimal solution Problem Solved check_medium->solution Optimal adjust_acidity->solution

References

Catalyst selection for efficient "2-Amino-5-chloropyridin-3-ol" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the catalytic reactions of 2-Amino-5-chloropyridin-3-ol is limited. This guide focuses on the well-documented and structurally similar analog, 2-Amino-5-chloropyridine . The principles, catalyst systems, and troubleshooting steps provided are highly relevant and serve as a robust starting point for your experiments. However, the presence of the hydroxyl group at the C-3 position in your target molecule is a critical factor that can influence reaction outcomes, primarily through its potential to coordinate with and inhibit the metal catalyst. Researchers should consider this interaction when optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with an amino-chloropyridine substrate failing or giving low yields?

A1: Low yields or reaction failure with these substrates are common and typically stem from catalyst inhibition or deactivation. The lone pairs of electrons on both the pyridine ring nitrogen and the amino group can coordinate with the palladium catalyst, effectively slowing or halting the catalytic cycle.[1] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the carbon-chlorine bond towards the critical oxidative addition step.[1] Key areas to investigate are your catalyst system, base selection, and reaction conditions.[1][2]

Q2: What are the most common side reactions when working with aminopyridines in Suzuki couplings?

A2: The most prevalent side reactions include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to its corresponding arene, which is often promoted by aqueous conditions.[1][2] Using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions can minimize this issue.[1]

  • Hydrodehalogenation (Dehalogenation): This involves the replacement of the chlorine atom with hydrogen. It can occur if the reductive elimination of the desired product is slow, allowing for competing pathways.[3] Ensure all reagents and solvents are scrupulously dried to mitigate this.[3]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) is incomplete.[2][4]

Q3: Which type of catalyst system is recommended for the cross-coupling of a chloropyridine?

A3: Chloropyridines are less reactive than their bromo or iodo counterparts, meaning the oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step.[3] Therefore, standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] It is highly recommended to use a more active catalyst system featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][5] Modern, pre-formed catalysts (precatalysts) can also provide a more active and stable catalytic species in solution.[1][3]

Troubleshooting Guide

Issue 1: Low to No Conversion

  • Question: My Buchwald-Hartwig or Suzuki reaction with a 2-amino-5-chloropyridine substrate is showing little to no product formation. What should I check first?

  • Answer:

    • Catalyst System Integrity: The primary suspect is an insufficiently active catalyst for C-Cl bond activation.

      • Ligand Choice: Switch from simple phosphine ligands (like PPh₃) to sterically hindered, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos). These are essential for activating C-Cl bonds.[1][3]

      • Palladium Source: Consider using a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst), which can generate the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[3]

      • Catalyst Loading: For challenging chloropyridine substrates, you may need to increase the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[3]

    • Reaction Conditions:

      • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate oxidative addition.[3]

      • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can irreversibly deactivate the Pd(0) catalyst.[1][3]

    • Substrate Considerations (for this compound): The free hydroxyl group can coordinate to the palladium catalyst. If catalyst inhibition is suspected, consider protecting the -OH group (e.g., as a silyl ether or methyl ether) before the coupling reaction.

Issue 2: Significant Hydrodehalogenation Side Product

  • Question: I am observing a significant amount of the dechlorinated starting material in my reaction mixture. How can I suppress this?

  • Answer: Hydrodehalogenation occurs when the aryl halide is reduced instead of coupled.[3]

    • Ensure Anhydrous Conditions: This is the most critical step. Ensure all reagents, solvents, and glassware are scrupulously dried. Trace water can be a source of protons for this side reaction.[3]

    • Base Purity: Use a high-purity, anhydrous base. Some sources of sodium tert-butoxide (NaOtBu), for example, can contain moisture or sodium hydroxide, which can worsen the problem.[3]

    • Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can help minimize the formation of this byproduct.[1]

Issue 3: Catalyst Turns Black and Reaction Stops

  • Question: My reaction mixture turns black shortly after heating, and the reaction stalls. What does this indicate?

  • Answer: The formation of a black precipitate is often indicative of the formation of palladium black, an inactive, agglomerated form of palladium. This is a common catalyst deactivation pathway.

    • Ligand Instability/Choice: The ligand may be degrading at the reaction temperature or is not robust enough to stabilize the Pd(0) species. Switch to a more sterically bulky and thermally stable ligand.

    • Oxygen Contamination: Ensure your solvent is properly degassed and that the reaction is maintained under a positive pressure of inert gas.[1]

    • Substrate Coordination: The amino and hydroxyl groups on the pyridine ring can chelate the palladium center, leading to the formation of inactive complexes which may then decompose to palladium black. Using ligands that bind more strongly to palladium can sometimes mitigate this.

Catalyst Performance Data (for Amino-halopyridine Analogs)

The following tables summarize catalyst systems used for Suzuki-Miyaura and Buchwald-Hartwig reactions on structurally similar aminohalopyridines. These serve as an excellent starting point for optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Amino-halopyridines

Catalyst System (Pd Source / Ligand) Base Solvent Temp (°C) Time (h) Substrate Yield (%) Reference(s)
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 85-95 18 5-bromo-2-methylpyridin-3-amine 78-88 [5][6]
Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane/H₂O 100 12-24 3-chloro-5-fluoro-2-methoxypyridine Est. High [7]
Pd₂(dba)₃ / SPhos K₃PO₄ 1,4-Dioxane 80-100 - 3-amino-2-chloropyridine - [2]

| Pd-PEPPSI-IPr | K₂CO₃ | THF | 60-80 | 4-12 | 2-Amino-5-bromo-4-methylpyridine | - |[5] |

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloro-aminopyridines

Catalyst System (Pd Source / Ligand) Base Solvent Temp (°C) Time (h) Substrate Yield (%) Reference(s)
Pd₂(dba)₃ / XPhos NaOtBu Toluene 100-110 - 2-amino-5-chloropyridine - [8]
Pd(OAc)₂ / RuPhos K₂CO₃ t-AmylOH 110 24 6-chloropyridin-3-amine 80-97 [6]

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2-24 | 6-chloropyridin-3-amine | 75-95 |[6] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-hydroxy-5-chloropyridine [9]

This protocol describes the synthesis of the target molecule from a bromo-precursor.

  • Reaction Setup: In an autoclave, combine 2-amino-3-bromo-5-chloropyridine (10.4 parts), potassium hydroxide (12 parts, 85%), water (200 parts), and copper powder (0.5 part).

  • Reaction: Stir the mixture under a nitrogen atmosphere for 10 hours at 170 °C.

  • Work-up: Cool the reaction vessel. Neutralize the aqueous solution with concentrated hydrochloric acid.

  • Extraction: Evaporate the majority of the water. Extract the moist residue twice with hot ethyl acetate.

  • Purification: Treat the combined ethyl acetate extracts with activated charcoal. Evaporate the solvent to yield 2-amino-3-hydroxy-5-chloropyridine (reported yield: 70%).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Amino-chloropyridine (Adapted from[2][5][8])

  • Reaction Setup: To an oven-dried Schlenk flask, add the amino-chloropyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas (e.g., Argon) three times. Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of an Amino-chloropyridine (Adapted from[3][8])

  • Reaction Setup: In a glovebox, charge a Schlenk flask with the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add the amino-chloropyridine (1.0 equiv.) and the amine to be coupled (1.2 equiv.).

  • Solvent Addition: Remove the flask from the glovebox and add anhydrous, degassed toluene under a positive pressure of inert gas.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Low or No Product Yield cat_check Check Catalyst System start->cat_check cond_check Check Reaction Conditions start->cond_check sm_check Check Starting Materials start->sm_check ligand Is ligand bulky & electron-rich? (e.g., SPhos, XPhos) cat_check->ligand temp Is temperature high enough? (80-110 °C) cond_check->temp purity Are reagents pure and anhydrous? sm_check->purity pd_source Is Pd source an active precatalyst? ligand->pd_source Yes switch_ligand Action: Switch to Buchwald-type ligand. ligand->switch_ligand No loading Is catalyst loading sufficient? (2-5 mol%) pd_source->loading Yes use_precatalyst Action: Use G3/G4 precatalyst. pd_source->use_precatalyst No increase_loading Action: Increase catalyst loading. loading->increase_loading No atmosphere Is atmosphere strictly inert? temp->atmosphere Yes increase_temp Action: Increase reaction temperature. temp->increase_temp No degas Action: Re-degas solvent & purge with Ar/N2. atmosphere->degas No protect Does substrate have unprotected -OH/-NH that could inhibit? (Consider for 3-ol derivative) purity->protect Yes purify_sm Action: Purify/dry reagents and solvent. purity->purify_sm No protect_group Action: Consider protecting group strategy. protect->protect_group Yes

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Catalyst_Selection start Select Catalyst for Aminopyridine Coupling halide What is the halide? start->halide cl Aryl Chloride (less reactive) halide->cl Cl br_i Aryl Bromide/Iodide (more reactive) halide->br_i Br / I inhibition Is catalyst inhibition a concern? (e.g., presence of -NH2, -OH) rec1 Recommendation: Use bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) + Modern Precatalyst (G3/G4) inhibition->rec1 Yes rec2 Recommendation: Bulky ligands are still preferred. Consider increasing catalyst loading if needed. inhibition->rec2 No cl->inhibition br_i->inhibition rec3 Recommendation: Standard ligands (e.g., PPh3) may work, but bulky ligands often give better results. br_i->rec3 rec3->inhibition

Caption: Logic for selecting a catalyst system for aminopyridine coupling.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd_complex R-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (Ar-Cl) deactivation Catalyst Deactivation / Inhibition (Coordination by -NH2 or -OH) pd0->deactivation pd_trans R-Pd(II)(R')L_n pd_complex->pd_trans Transmetalation (Ar'-B(OR)2 + Base) pd_complex->deactivation pd_trans->pd0 Reductive Elimination (Ar-Ar')

Caption: Suzuki catalytic cycle showing points of potential catalyst inhibition.

References

Technical Support Center: Solvent Effects on 2-Amino-5-chloropyridin-3-ol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for experimental and computational data regarding the solvent effects on the reactivity of "2-Amino-5-chloropyridin-3-ol" has yielded limited specific information. The available scientific literature primarily focuses on the related compound, "2-Amino-5-chloropyridine," and offers general principles of solvent effects on pyridine derivatives.

Consequently, we are unable to provide a detailed technical support center with specific troubleshooting guides, quantitative data tables, and validated experimental protocols for "this compound" at this time. The core information required to generate such a resource is not present in the currently accessible search results.

We understand the importance of this information for your research and development activities. We recommend consulting specialized chemical databases, performing experimental solubility and reactivity screening in your laboratories, or conducting computational studies to investigate the solvent effects on "this compound" for your specific applications.

We will continue to monitor for new publications on this topic and will update this resource as more information becomes available.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-5-chloropyridin-3-ol and 2-Amino-5-chloropyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. The reactivity of these starting materials dictates the feasibility and efficiency of synthetic routes. This guide provides a detailed comparison of the chemical reactivity of two structurally related pyridine derivatives: 2-Amino-5-chloropyridin-3-ol and 2-Amino-5-chloropyridine.

This document will delve into the electronic properties of these molecules and how they influence their reactivity in key organic transformations. While experimental data for 2-Amino-5-chloropyridine is well-documented, data for this compound is less abundant. Therefore, this guide will combine available experimental evidence with predictions based on established principles of organic chemistry to provide a comprehensive comparison.

Structural and Electronic Properties

The primary difference between the two molecules is the presence of a hydroxyl (-OH) group at the 3-position of the pyridine ring in this compound. This substituent significantly alters the electronic landscape of the molecule compared to 2-Amino-5-chloropyridine.

PropertyThis compound2-Amino-5-chloropyridine
Molecular Formula C₅H₅ClN₂OC₅H₅ClN₂
Molecular Weight 144.56 g/mol 128.56 g/mol [1]
Appearance White to light yellow crystal powderBeige crystalline solid[1]
Key Substituents 2-Amino, 3-Hydroxyl, 5-Chloro2-Amino, 5-Chloro

The hydroxyl group at the 3-position in this compound is an activating group, donating electron density to the pyridine ring through resonance. This is expected to increase the nucleophilicity of the 2-amino group and potentially influence the reactivity of the 5-chloro substituent.

Reactivity Comparison

The reactivity of these two compounds will be compared across three key areas relevant to pharmaceutical synthesis: reactivity of the amino group, reactivity of the chloro group in cross-coupling reactions, and susceptibility to electrophilic aromatic substitution.

Reactivity of the 2-Amino Group

The amino group in both molecules can undergo a variety of reactions, including acylation and diazotization.

ReactionThis compound (Predicted)2-Amino-5-chloropyridine (Observed)
N-Acylation Higher reactivity due to the electron-donating -OH group increasing the nucleophilicity of the amino group.Readily undergoes N-acylation with reagents like acetic anhydride.[2]
Diazotization Expected to form a diazonium salt, which may be less stable due to the activating effect of the -OH group.Forms a diazonium salt upon treatment with nitrous acid, which can be unstable.[3]

The increased electron density on the pyridine ring of this compound is predicted to make the exocyclic amino group more nucleophilic and thus more reactive towards electrophiles like acylating agents.

Reactivity of the 5-Chloro Group in Cross-Coupling Reactions

The chloro substituent can participate in palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecules.

ReactionThis compound (Predicted)2-Amino-5-chloropyridine (Observed)
Suzuki-Miyaura Coupling Potentially lower reactivity. The electron-donating -OH group may decrease the electrophilicity of the C-Cl bond, making oxidative addition to the palladium catalyst more difficult.Successfully undergoes Suzuki-Miyaura coupling with various boronic acids to form C-C bonds.[4]
Buchwald-Hartwig Amination Similar to Suzuki coupling, the reactivity might be reduced due to the electronic effect of the -OH group.Can be a challenging substrate for Buchwald-Hartwig amination due to the C-Cl bond's lower reactivity compared to C-Br or C-I bonds, but the reaction is feasible with appropriate catalyst systems.[4]

The electron-donating nature of the hydroxyl group in this compound is expected to decrease the partial positive charge on the carbon atom bearing the chlorine, thereby reducing its reactivity in cross-coupling reactions that typically proceed via oxidative addition.

Experimental Protocols

N-Acetylation of 2-Amino-5-chloropyridine

This protocol describes a standard procedure for the acylation of the amino group.

Materials:

  • 2-Amino-5-chloropyridine

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-Amino-5-chloropyridine in a mixture of pyridine and dichloromethane.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Suzuki-Miyaura Coupling of 2-Amino-5-chloropyridine

This protocol outlines a general method for the palladium-catalyzed cross-coupling of the chloro group.[4]

Materials:

  • 2-Amino-5-chloropyridine

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Degassed 1,4-dioxane/water (4:1 mixture)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • In a Schlenk flask, combine 2-Amino-5-chloropyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing Reactivity and Workflows

The following diagrams, generated using the DOT language, illustrate the structural differences influencing reactivity and a typical experimental workflow.

G cluster_0 2-Amino-5-chloropyridine cluster_1 This compound a Pyridine Ring b b a->b 2-Amino (Nucleophilic) c c a->c 5-Chloro (Electrophilic C-Cl) f f c->f Lower Reactivity (e.g., Suzuki Coupling) d Pyridine Ring e e d->e 2-Amino (More Nucleophilic) d->f 5-Chloro (Less Electrophilic C-Cl) g g d->g 3-Hydroxyl (Electron-Donating) e->b Higher Reactivity (e.g., N-Acylation) g->e g->f

Caption: Comparative Reactivity Diagram.

G start Start: Combine Reactants (Chloropyridine, Boronic Acid, Catalyst, Base) setup Reaction Setup (Inert Atmosphere, Add Solvent) start->setup reaction Heating and Stirring (e.g., 100°C) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Work-up (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Generalized Suzuki Coupling Workflow.

Conclusion

  • Enhanced Amino Group Reactivity: The 2-amino group in this compound is expected to be more nucleophilic, facilitating reactions such as N-acylation.

  • Reduced Chloro Group Reactivity: The 5-chloro group in this compound is likely to be less reactive in palladium-catalyzed cross-coupling reactions due to the electron-donating nature of the adjacent hydroxyl group. This may necessitate more forcing reaction conditions or more active catalyst systems.

These differences in reactivity offer both opportunities and challenges in synthetic design. A thorough understanding of these electronic effects is paramount for the strategic incorporation of these building blocks into complex pharmaceutical targets. Further experimental investigation into the reactivity of this compound is warranted to validate these predictions and expand its utility in medicinal chemistry.

References

Spectroscopic Scrutiny: A Comparative Analysis of 2-Amino-5-chloropyridin-3-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-Amino-5-chloropyridin-3-ol and its structural isomers is crucial for researchers in medicinal chemistry and materials science. The precise arrangement of amino, chloro, and hydroxyl functional groups on the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. This guide provides an objective comparison based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This comparative analysis focuses on distinguishing "this compound" from its key isomers: "2-Amino-5-chloropyridine," "3-Amino-2-chloropyridine," and "5-Amino-2-chloropyridine." Understanding their unique spectral fingerprints is paramount for unambiguous identification and characterization in complex research and development settings.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-2H-3H-4H-6NH₂OH
This compound -4.99 (br s)7.0-7.5 (m)7.0-7.5 (m)5.55 (br s)9.0-10.0 (br s)
2-Amino-5-chloropyridine -6.45 (d)7.35 (dd)7.95 (d)4.6 (br s)-
3-Amino-2-chloropyridine --7.02 (dd)7.85 (dd)4.0 (br s)-
5-Amino-2-chloropyridine 6.55 (d)7.05 (dd)-7.90 (d)3.7 (br s)-

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Coupling patterns are denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet). Broad signals are indicated by "br". Data for this compound is limited and presented as a general range.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-4C-5C-6
2-Amino-5-chloropyridine 158.3108.8138.1120.2146.9
3-Amino-2-chloropyridine 146.1137.9123.8123.8142.1
5-Amino-2-chloropyridine 147.9123.6135.5129.1145.2

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchingO-H StretchingC=C, C=N StretchingC-Cl Stretching
This compound 3400-32003200-2500 (broad)1650-1550800-700
2-Amino-5-chloropyridine [1]3420, 3310-1640, 1590, 1480830
3-Amino-2-chloropyridine 3430, 3320-1620, 1580, 1460780
5-Amino-2-chloropyridine [2]3410, 3300-1630, 1590, 1490820

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 144/146115, 88, 62
2-Amino-5-chloropyridine [1]128/13093, 66
3-Amino-2-chloropyridine 128/13093, 66
5-Amino-2-chloropyridine [2]128/13093, 66

Note: The presence of chlorine results in a characteristic M+2 isotope peak with an intensity ratio of approximately 3:1.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are recorded using a Fourier-Transform Infrared spectrophotometer.

  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer. For LC-MS, the sample is dissolved in a suitable solvent and introduced via the LC system.

  • Ionization: Electron Ionization (EI) is a common method for these types of compounds.

  • Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded on a UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol) that is transparent in the UV-Vis region of interest (typically 200-800 nm).

  • Data Acquisition: A baseline spectrum of the solvent is recorded in a quartz cuvette. The sample solution is then placed in the cuvette, and the absorbance is measured as a function of wavelength.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for isomer differentiation and a typical experimental procedure.

Spectroscopic_Differentiation cluster_start Sample cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_identification Isomer Identification Unknown_Isomer Unknown Isomer Mass_Spec Mass Spectrometry Unknown_Isomer->Mass_Spec Determine m/z IR_Spec IR Spectroscopy Unknown_Isomer->IR_Spec Identify functional groups NMR_Spec NMR Spectroscopy (¹H & ¹³C) Unknown_Isomer->NMR_Spec Analyze chemical environment Mol_Weight Molecular Weight & Isotope Pattern Mass_Spec->Mol_Weight Func_Groups Functional Groups (OH, NH₂) IR_Spec->Func_Groups Proton_Carbon_Env Proton & Carbon Environment NMR_Spec->Proton_Carbon_Env Isomer_A This compound Mol_Weight->Isomer_A Isomer_B Other Isomers Mol_Weight->Isomer_B Func_Groups->Isomer_A Func_Groups->Isomer_B Proton_Carbon_Env->Isomer_A Proton_Carbon_Env->Isomer_B

Caption: Logical workflow for isomer differentiation using spectroscopic techniques.

Experimental_Workflow Start Start: Solid Sample Dissolve Dissolve in appropriate deuterated solvent (for NMR) or volatile solvent (for MS, IR film) Start->Dissolve Prep_NMR Transfer to NMR tube with internal standard Dissolve->Prep_NMR Prep_IR_Film Cast thin film on KBr plate Dissolve->Prep_IR_Film Prep_MS Inject into GC/LC-MS Dissolve->Prep_MS Acquire_NMR Acquire ¹H and ¹³C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR_Film->Acquire_IR Acquire_MS Acquire Mass Spectrum Prep_MS->Acquire_MS Analyze_Data Process and Analyze Spectroscopic Data Acquire_NMR->Analyze_Data Acquire_IR->Analyze_Data Acquire_MS->Analyze_Data

Caption: General experimental workflow for spectroscopic analysis of solid samples.

References

Comparative analysis of aminopyridinol building blocks in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Among the myriad of heterocyclic scaffolds, aminopyridinols have emerged as privileged structures, finding application in the development of a diverse range of therapeutic agents. This guide provides a comparative analysis of aminopyridinol building blocks against viable alternatives, supported by experimental data, to inform strategic decisions in synthetic route design.

Introduction to Aminopyridinol Scaffolds

Aminopyridinols, substituted pyridines bearing both an amino and a hydroxyl group, offer a unique combination of properties that make them attractive for drug development. The pyridine core provides a bioisosteric replacement for a phenyl ring with improved solubility and metabolic stability. The amino group serves as a key handle for a variety of chemical transformations, including amide bond formation and cross-coupling reactions, allowing for the introduction of diverse substituents. The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to target binding, and can also be a site for further functionalization.

Comparative Analysis of Building Blocks in Key Synthetic Reactions

The utility of a building block is ultimately determined by its performance in common synthetic transformations. This section compares aminopyridinols with alternative scaffolds—specifically aminophenols, aminopyrimidines, and other nitrogen-containing heterocycles—in two of the most fundamental reactions in drug discovery: Suzuki-Miyaura cross-coupling and amide bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of various building blocks in this reaction is crucial for the synthesis of biaryl and heteroaryl structures commonly found in kinase inhibitors and other therapeutic agents.

Table 1: Comparison of Building Blocks in Suzuki-Miyaura Cross-Coupling Reactions

Building BlockTypical Yield (%)Reaction Time (h)Key Considerations
Aminopyridinol 70-95%2-12Good reactivity. The position of the amino and hydroxyl groups can influence catalyst selection and reaction conditions. Potential for chelation to the palladium catalyst.
Aminophenol 75-98%1-8Generally high yielding. The phenolic hydroxyl can sometimes interfere with the catalytic cycle, necessitating protection or specific ligand selection.
Aminopyrimidine 65-90%4-16Can be less reactive than pyridines due to the more electron-deficient nature of the pyrimidine ring, sometimes requiring more forcing conditions or specialized catalysts.
Other N-Heterocycles (e.g., Aminopyrazole, Aminoindole) 50-85%6-24Reactivity is highly dependent on the specific heterocycle. Ring electronics and steric hindrance can significantly impact yields and reaction times.

Note: Yields and reaction times are approximate and can vary significantly based on specific substrates, catalysts, and reaction conditions.

Amide Bond Formation

Amide bond formation is arguably the most frequently employed reaction in medicinal chemistry. The nucleophilicity of the amino group on the building block is a key factor in the efficiency of this transformation.

Table 2: Comparison of Building Blocks in Amide Bond Formation

Building BlockTypical Yield (%)Reaction Time (h)Key Considerations
Aminopyridinol 80-98%1-6The amino group is generally nucleophilic, leading to efficient coupling. Intramolecular hydrogen bonding can sometimes influence reactivity.
Aminophenol 85-99%0.5-4The amino group is highly nucleophilic, resulting in rapid and high-yielding reactions.
Aminopyrimidine 70-95%2-12The electron-withdrawing nature of the pyrimidine ring can reduce the nucleophilicity of the amino group, potentially requiring stronger coupling agents or longer reaction times.
Other N-Heterocycles (e.g., Aminopyrazole, Aminoindole) 60-90%4-18Nucleophilicity varies greatly. For example, the amino group on an indole can be less nucleophilic than that on a pyridine.

Note: Yields and reaction times are approximate and can vary significantly based on the specific carboxylic acid, coupling agent, and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.

General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-Aminopyridinol

Materials:

  • Bromo-aminopyridinol derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add the bromo-aminopyridinol, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the solvent mixture and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

General Procedure for Amide Bond Formation with an Aminopyridinol

Materials:

  • Aminopyridinol derivative (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • Coupling agent (e.g., HATU, 1.2 equiv)

  • Base (e.g., DIPEA, 2.0 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the carboxylic acid in the solvent in a reaction vessel.

  • Add the coupling agent and the base, and stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the aminopyridinol derivative to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to yield the desired amide.

Signaling Pathways and Logical Workflows

The strategic selection of a building block is often dictated by the biological target and the desired mechanism of action. Aminopyridinol-containing compounds have shown significant activity as inhibitors of various kinases and enzymes involved in critical signaling pathways.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1][2] Inhibitors targeting p38 MAPK are of great interest for the treatment of inflammatory diseases and cancer.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream Inflammation Inflammation Apoptosis Downstream->Inflammation

Caption: Simplified p38 MAPK signaling cascade.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for drug development.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor RAS_RAF RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Adaptor->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Key pathways in EGFR signaling.

Experimental Workflow for Kinase Inhibitor Screening

The development of potent and selective kinase inhibitors requires a systematic screening process.

Kinase_Inhibitor_Screening_Workflow Library Compound Library (Aminopyridinol Derivatives) Primary Primary Screen (Biochemical Assay) Library->Primary Hits Hit Identification Primary->Hits Secondary Secondary Screen (Cell-based Assay) Hits->Secondary Validated Validated Hits Secondary->Validated Lead_Opt Lead Optimization (SAR Studies) Validated->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate Building_Block_Selection_Workflow Target Define Target & Desired Properties Scaffold Scaffold Hopping & Virtual Screening Target->Scaffold Initial_Blocks Identify Potential Building Blocks (Aminopyridinols, Alternatives) Scaffold->Initial_Blocks Synthetic Assess Synthetic Feasibility (Reactivity, Availability, Cost) Initial_Blocks->Synthetic Feasible_Blocks Select Feasible Building Blocks Synthetic->Feasible_Blocks Synthesis Synthesize Analogs Feasible_Blocks->Synthesis Testing Biological & Physicochemical Testing Synthesis->Testing SAR Analyze SAR & Iterate Testing->SAR SAR->Initial_Blocks

References

Navigating Pharmacophore Synthesis: A Comparative Guide to Alternatives for 2-Amino-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of core building blocks is a critical step in the synthesis of novel pharmacophores. This guide provides a comprehensive comparison of alternative reagents to 2-Amino-5-chloropyridin-3-ol, a versatile scaffold in medicinal chemistry. By examining isomeric analogs and bioisosteric replacements, this document aims to inform the strategic selection of reagents to optimize synthetic outcomes and modulate pharmacological profiles.

The 2-aminopyridin-3-ol moiety is a recognized pharmacophore in numerous biologically active compounds, particularly in the development of kinase inhibitors. The strategic placement of the amino, hydroxyl, and halogen groups on the pyridine ring allows for a multitude of interactions with biological targets. However, the exploration of alternative reagents is crucial for expanding chemical space, fine-tuning structure-activity relationships (SAR), and improving pharmacokinetic properties.

This guide explores viable alternatives to this compound, focusing on commercially available or readily synthesizable compounds. The comparison will center on key aspects of their application in pharmacophore synthesis, including reactivity in common cross-coupling reactions and the biological activity of the resulting derivatives.

Isomeric and Halogen-Substituted Analogs: A Comparative Overview

A primary strategy in modifying a lead scaffold is the alteration of its substitution pattern or the nature of its halogen substituent. This section compares this compound with its bromo- and fluoro-analogs, as well as an isomeric variant, 6-Amino-2-chloropyridin-3-ol.

Table 1: Comparison of Alternative Reagents to this compound

ReagentStructureKey DifferencesImpact on Reactivity and Properties
This compound
alt text
Reference CompoundBaseline for comparison.
2-Amino-5-bromopyridin-3-ol Bromo instead of ChloroGenerally more reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the weaker C-Br bond. May alter lipophilicity and metabolic stability.
2-Amino-5-fluoropyridin-3-ol Fluoro instead of ChloroC-F bond is stronger, making it less reactive in some cross-coupling reactions but potentially more metabolically stable. Fluorine can act as a hydrogen bond acceptor and modulate pKa.
6-Amino-2-chloropyridin-3-ol Isomeric rearrangement of substituentsAltered electronics and sterics of the pyridine ring can significantly impact reactivity and binding interactions with biological targets. The chlorine at the 2-position is generally more activated towards nucleophilic aromatic substitution.

Experimental Protocols: Synthesis and Functionalization

The utility of these building blocks is demonstrated through their application in common synthetic transformations pivotal to pharmacophore elaboration. The following protocols provide standardized methodologies for key reactions.

General Procedure for Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone for creating C-C bonds, often used to append aryl or heteroaryl moieties to the pyridine core.

Materials:

  • Aminohalopyridinol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Degassed 1,4-dioxane/water (4:1)

Procedure:

  • In a Schlenk flask, combine the aminohalopyridinol, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Expected Reactivity Trend: Based on the carbon-halogen bond strength, the expected order of reactivity for the Suzuki-Miyaura coupling is: 2-Amino-5-bromopyridin-3-ol > this compound > 2-Amino-5-fluoropyridin-3-ol.

General Procedure for Buchwald-Hartwig Amination

This cross-coupling reaction is essential for forming C-N bonds, allowing for the introduction of various amine functionalities.

Materials:

  • Aminohalopyridinol (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the aminohalopyridinol and the amine.

  • Remove the flask from the glovebox and add anhydrous toluene under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.[1]

Performance in Pharmacophore Synthesis: A Data-Driven Comparison

While direct comparative studies for this compound and its analogs in the synthesis of a single pharmacophore are not extensively documented, we can extrapolate from structure-activity relationship (SAR) studies on related scaffolds. For instance, in the development of kinase inhibitors, the nature of the halogen at the 5-position of a 2-aminopyridine core can significantly influence binding affinity and selectivity.

Table 2: Hypothetical Performance Comparison in Kinase Inhibitor Synthesis

ReagentExpected Yield in Suzuki CouplingPotential Impact on Biological Activity
This compound GoodOften provides a balance of reactivity and stability. Chlorine can form halogen bonds with the target protein.
2-Amino-5-bromopyridin-3-ol Very Good to ExcellentIncreased reactivity may lead to higher yields and shorter reaction times. The larger bromine atom can enhance binding through favorable steric interactions or halogen bonding.
2-Amino-5-fluoropyridin-3-ol Moderate to GoodMay require more forcing conditions. The high electronegativity of fluorine can alter the electronic properties of the pharmacophore, potentially improving metabolic stability and cell permeability.
6-Amino-2-chloropyridin-3-ol GoodThe isomeric shift can lead to completely different binding modes and target selectivities, offering a route to novel intellectual property.

Signaling Pathways and Experimental Workflows

The pharmacophores derived from these building blocks often target key signaling pathways implicated in diseases such as cancer. A common target class is protein kinases, which regulate a multitude of cellular processes.

cluster_synthesis Pharmacophore Synthesis Workflow Reagent 2-Amino-5-halopyridin-3-ol (or isomer) Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Reagent->Coupling Pharmacophore Substituted Aminopyridinol Pharmacophore Coupling->Pharmacophore Purification Purification and Characterization Pharmacophore->Purification

A generalized workflow for the synthesis of pharmacophores from aminopyridinol building blocks.

Pharmacophores based on the 2-aminopyridin-3-ol scaffold have been incorporated into inhibitors of various kinases, such as those in the MAP kinase and receptor tyrosine kinase pathways. Disruption of these pathways can inhibit cancer cell proliferation and survival.

cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Aminopyridinol-based Kinase Inhibitor Inhibitor->MEK

Inhibition of the MAPK signaling pathway by a hypothetical aminopyridinol-based kinase inhibitor.

Conclusion

The selection of a core scaffold is a decision with far-reaching implications in drug discovery. While this compound is a valuable and well-established reagent, its halogen-substituted and isomeric analogs present compelling alternatives. 2-Amino-5-bromopyridin-3-ol offers enhanced reactivity for cross-coupling reactions, potentially streamlining synthetic routes. The corresponding fluoro-analog may bestow favorable metabolic stability and pharmacokinetic properties. Isomeric alternatives like 6-Amino-2-chloropyridin-3-ol provide an avenue for exploring novel chemical space and intellectual property. The choice of reagent should be guided by the specific goals of the synthetic campaign, whether it be optimizing reaction efficiency, modulating biological activity, or improving drug-like properties. A thorough evaluation of these alternatives, informed by the data and protocols presented herein, will empower researchers to make more strategic decisions in the design and synthesis of next-generation pharmacophores.

References

Validating the Structure of 2-Amino-5-chloropyridin-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and experimental data used to validate the chemical structure of 2-Amino-5-chloropyridin-3-ol and its derivatives. The structural confirmation of these compounds is a critical step in drug discovery and development, ensuring the identity, purity, and stability of active pharmaceutical ingredients. This document outlines the key spectroscopic and crystallographic methods employed for this purpose, presenting comparative data from closely related analogues to provide a framework for validation.

Spectroscopic and Crystallographic Analysis: A Multi-Faceted Approach

The definitive structural elucidation of this compound derivatives relies on a combination of analytical techniques. While specific experimental data for the parent compound, this compound, is not extensively available in the public domain, a robust validation can be achieved by comparing its expected spectral and crystallographic properties with those of its well-characterized precursors and analogues, such as 2-Amino-5-chloropyridine and 2-Aminopyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information about the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the positions of the substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are influenced by the attached functional groups, providing further evidence for the substitution pattern.

Table 1: Comparative ¹H and ¹³C NMR Data of Related Pyridine Derivatives

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Amino-5-chloropyridineCDCl₃8.33 (s, 1H), 8.11 (d, 1H), 7.40 (s, br, 2H), 6.51 (d, 1H)159.0, 150.6, 137.0, 123.5, 110.6
2-Aminopyridin-3-ol-Data not readily available in searched literatureData not readily available in searched literature

Note: The provided NMR data for 2-Amino-5-chloropyridine is sourced from a patent document and should be considered as a reference.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, C-N stretching, and C-Cl stretching, as well as the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.

Table 2: Key IR Absorption Frequencies for Functional Groups in Pyridine Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H stretch (Amino group)3500 - 3300
O-H stretch (Hydroxyl group)3600 - 3200 (broad)
C=N, C=C stretch (Aromatic ring)1650 - 1450
C-N stretch1350 - 1250
C-O stretch1260 - 1000
C-Cl stretch850 - 550
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features. For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern can reveal the loss of specific groups, such as the chloro, amino, or hydroxyl substituents.

X-ray Crystallography

Table 3: Comparative Crystallographic Data

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
2-Aminopyridin-3-olMonoclinicP2₁/n12.5310(6)3.8887(2)11.6042(5)113.139(2)
5-chloropyridine-2,3-diamineMonoclinicP2₁/c7.9333(3)11.9793(5)7.5501(3)115.158(2)

The data for 5-chloropyridine-2,3-diamine provides insight into a similarly substituted pyridine ring.[2]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound derivatives. A plausible synthetic route involves the nitration of 2-Amino-5-chloropyridine, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to introduce the hydroxyl group.[3]

General Synthesis of this compound

A general procedure for the synthesis of this compound can be adapted from known methods for analogous compounds.[3]

  • Nitration of 2-Amino-5-chloropyridine: 2-Amino-5-chloropyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position.

  • Reduction of the Nitro Group: The resulting 2-amino-5-chloro-3-nitropyridine is then reduced to the corresponding diamine using a suitable reducing agent, such as sodium dithionite.[2]

  • Diazotization and Hydrolysis: The 2,3-diamino-5-chloropyridine is then subjected to diazotization followed by hydrolysis to replace one of the amino groups with a hydroxyl group, yielding this compound.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • IR Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using KBr pellets or as a thin film. Absorption frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: Mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron impact (EI) on a mass spectrometer.

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound. Data is collected on a diffractometer, and the structure is solved and refined using appropriate software.

Visualization of the Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized this compound derivative.

G Structural Validation Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis & Comparison Start Starting Materials (e.g., 2-Amino-5-chloropyridine) Reaction Chemical Reactions (Nitration, Reduction, etc.) Start->Reaction Purification Purification (Crystallization, Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Optional Compare Compare Experimental Data with Expected Values & Analogues NMR->Compare IR->Compare MS->Compare Xray->Compare Structure Structure Confirmed Compare->Structure

Caption: A flowchart illustrating the key stages in the synthesis and structural validation of this compound derivatives.

Conclusion

The structural validation of this compound derivatives is a critical process that requires a combination of modern analytical techniques. By systematically applying NMR, IR, and mass spectrometry, and, where possible, X-ray crystallography, researchers can unambiguously confirm the structure of these important pharmaceutical building blocks. This guide provides a framework for this process by presenting comparative data and outlining the necessary experimental protocols, thereby supporting the advancement of research and development in medicinal chemistry.

References

Comparative Analysis of the Biological Activities of 2-Amino-5-chloropyridin-3-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activities of compounds derived from the "2-Amino-5-chloropyridin-3-ol" scaffold and its structural analogs. Due to the limited publicly available data on direct derivatives of this compound, this comparison extends to closely related aminopyridinol and aminopyrimidinol compounds to provide a broader understanding of their potential therapeutic applications, with a focus on anticancer and antimicrobial activities.

I. Anticancer Activity: Targeting Kinase Signaling Pathways

A significant area of investigation for aminopyridine-based compounds is their potential as anticancer agents, particularly as kinase inhibitors. While specific data for this compound derivatives is scarce, research on structurally similar compounds, such as aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives, reveals potent and selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma (HCC).

Comparative Inhibitory Activity against FGFR Kinases

A study on a series of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives demonstrated selective inhibition of FGFR4 over other FGFR family members. The data highlights the potential for developing highly specific cancer therapeutics from this class of compounds.

Compound IDCore ScaffoldModificationsFGFR4 IC₅₀ (nM)[1]FGFR1 IC₅₀ (nM)[1]FGFR2 IC₅₀ (nM)[1]FGFR3 IC₅₀ (nM)[1]
BLU9931 (Control) Aminopyrimidine-3.6582.3483.7169.1
Compound 6A AminotrimethylpyridinolVaried acrylamide side chain190.01565.41149.4277.3
Compound 6O AminodimethylpyrimidinolVaried acrylamide side chain75.3>5000035482.8>30000

Key Observations:

  • Compound 6O , an aminodimethylpyrimidinol derivative, exhibits remarkable selectivity for FGFR4, with significantly higher IC₅₀ values against other FGFR isoforms[1]. This selectivity is crucial for minimizing off-target effects and associated toxicities.

  • The aminotrimethylpyridinol derivative, Compound 6A , also shows preferential inhibition of FGFR4, albeit with lower potency and selectivity compared to Compound 6O and the control, BLU9931[1].

  • These findings suggest that the aminopyridinol and aminopyrimidinol scaffolds are promising starting points for the design of selective FGFR4 inhibitors for the treatment of HCC and other cancers where the FGF19-FGFR4 signaling pathway is dysregulated[2][3][4][5].

Signaling Pathway Inhibition

The FGF19-FGFR4 signaling pathway plays a critical role in the proliferation and survival of hepatocellular carcinoma cells. Inhibition of FGFR4 by compounds such as the aminopyridinol and aminopyrimidinol derivatives disrupts downstream signaling cascades, leading to reduced tumor growth.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects Inhibitor Aminopyridinol/ Aminopyrimidinol Derivatives Inhibitor->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the point of inhibition.

II. Antimicrobial Activity

Derivatives of 2-aminopyridine have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. While specific data for this compound derivatives is limited, studies on related 2-amino-3-cyanopyridine derivatives provide valuable insights into their antimicrobial potential.

Comparative Antimicrobial Susceptibility

A study investigating a series of 2-amino-3-cyanopyridine derivatives revealed that certain compounds exhibit potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Compound IDCore ScaffoldModificationsS. aureus MIC (µg/mL)[6]B. subtilis MIC (µg/mL)[6]
Compound 2c 2-Amino-3-cyanopyridineCyclohexylamine substituent0.0390.039
Gentamicin (Control) Aminoglycoside---

Key Observations:

  • Compound 2c , featuring a cyclohexylamine substituent, displayed significant antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with a very low MIC value of 0.039 µg/mL[6]. This highlights the potential of specific substitutions on the aminopyridine core to enhance antimicrobial potency.

III. Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro FGFR4 Kinase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP

  • Poly(E,Y)4:1 substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the FGFR4 enzyme, substrate, and test compound to a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Compound) B Dispense Reagents into 384-well Plate A->B C Incubate at 30°C B->C D Stop Reaction & Add ADP-Glo™ Reagent C->D E Measure Luminescence D->E F Data Analysis (IC₅₀) E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

IV. Conclusion

While direct biological activity data for derivatives of "this compound" remains limited in the public domain, the analysis of structurally related aminopyridinol and aminopyrimidinol compounds reveals a promising landscape for drug discovery. The potent and selective FGFR4 inhibition demonstrated by these analogs underscores their potential as targeted anticancer agents for hepatocellular carcinoma. Furthermore, the significant antimicrobial activity of related 2-aminopyridine derivatives suggests another avenue for therapeutic development.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives specifically from the "this compound" scaffold to establish a clear structure-activity relationship and unlock the full therapeutic potential of this chemical class. The experimental protocols provided herein offer a standardized framework for such investigations.

References

A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions of 2-Amino-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Among the myriad of pyridine building blocks, 2-amino-5-chloropyridin-3-ol presents a unique trifunctionalized core, offering multiple avenues for synthetic diversification. The chlorine atom at the 5-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This guide provides a head-to-head comparison of various catalytic systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this versatile substrate and its close analogs. The information presented is curated from peer-reviewed literature and technical documents to aid researchers in selecting the optimal conditions for their synthetic endeavors.

Performance Comparison of Catalytic Systems

While direct comparative studies on this compound are limited in the public domain, data from closely related substrates provide valuable insights into catalyst performance. The following table summarizes key quantitative data for different cross-coupling reactions, offering a baseline for catalyst selection and reaction optimization.

Cross-Coupling Reaction Catalyst System Coupling Partner Base Solvent Temp. (°C) Time (h) Yield (%) Catalyst Loading (mol%)
Sonogashira Coupling Pd(CF₃COO)₂ / PPh₃ / CuIPhenylacetyleneEt₃NDMF100389[1]Pd: 2.5, PPh₃: 5, CuI: 5[1]
Suzuki-Miyaura Coupling Pd(PPh₃)₄Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O85-95Not Specified855
Buchwald-Hartwig Amination Pd₂(dba)₃ / XantphosAnilineCs₂CO₃Toluene11012-24Good to ExcellentPd: 2, Ligand: 4

Note: The data for Suzuki-Miyaura and Buchwald-Hartwig reactions are based on protocols for structurally similar aminohalopyridines and serve as a strong predictive starting point.[2] Yields are highly dependent on the specific coupling partners and reaction conditions and may require further optimization for this compound.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and successful implementation of these cross-coupling reactions. The following are representative protocols for the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, adapted from literature for substrates analogous to this compound.

Sonogashira Coupling Protocol

This protocol is adapted from the successful coupling of a structurally similar 2-amino-5-chloropyridine derivative.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried reaction vessel, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Purge the vessel with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound and the terminal alkyne.

  • Add triethylamine to the reaction mixture.

  • Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically within 3 hours), cool the reaction to room temperature.

  • Work-up the reaction by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling Protocol

This generalized protocol is based on the coupling of similar aminobromopyridines.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol is a general method for the amination of chloropyridines and can be adapted for the target molecule.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add this compound and the amine.

  • Remove the tube from the glovebox and add anhydrous toluene under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Workflow

To further clarify the experimental process, the following diagrams illustrate the generalized workflow for these cross-coupling reactions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize yield Determine Yield characterize->yield

Caption: Generalized experimental workflow for cross-coupling reactions.

The catalytic cycles for these transformations are fundamental to understanding the role of the catalyst and other reagents.

catalytic_cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)L-X pd0->pd2_complex Oxidative Addition (R-X) transmetalation_intermediate R-Pd(II)L-R' pd2_complex->transmetalation_intermediate Transmetalation (R'-M) transmetalation_intermediate->pd0 Reductive Elimination product R-R' transmetalation_intermediate->product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

The cross-coupling of this compound is a valuable transformation for the synthesis of complex molecules in drug discovery and materials science. While direct comparative data for this specific substrate is emerging, the information available for analogous compounds provides a strong foundation for catalyst selection and reaction development. For Sonogashira couplings, a palladium/copper co-catalyst system has demonstrated high efficacy. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts with bulky phosphine ligands such as SPhos and Xantphos are predicted to be highly effective. The provided protocols offer robust starting points for the practical application of these powerful synthetic methods. Researchers are encouraged to use this guide as a tool for designing and optimizing their synthetic routes, keeping in mind that experimental verification is key to achieving the desired outcomes.

References

A Comparative Purity Analysis of 2-Amino-5-chloropyridin-3-ol from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy, reproducibility, and integrity of their work. This guide provides a comparative overview of the stated purity of "2-Amino-5-chloropyridin-3-ol" from different commercial suppliers. Due to the limited availability of public, detailed experimental data from suppliers, this guide also outlines standardized, robust analytical methodologies for independent purity verification.

Supplier Purity Comparison

The following table summarizes the publicly available purity information for "this compound" from a selection of chemical suppliers. It is important to note that this data is based on the information provided by the suppliers on their websites and does not constitute an independent analysis by this guide. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) for detailed purity information.

SupplierStated PurityCAS NumberReference
Sigma-Aldrich98%40966-87-8[1]
Advanced ChemBlocks97%40966-87-8[2]
Chemsrc (Shanghai Nianxing Industrial Co., Ltd)98.0%40966-87-8[3]
National Analytical Corporation97%40966-87-8[4]

Experimental Workflow for Purity Assessment

A comprehensive assessment of chemical purity involves a multi-step process, from initial sample preparation to analysis by various analytical techniques and final data interpretation. The following diagram illustrates a typical workflow for the purity assessment of a chemical compound like "this compound".

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Receive Sample from Supplier Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV/DAD Dissolution->HPLC LCMS LC-MS Dissolution->LCMS NMR ¹H and ¹³C NMR Dissolution->NMR GCMS GC-MS (for volatile impurities) Dissolution->GCMS Purity_Calc Calculate Purity (% Area) HPLC->Purity_Calc Impurity_ID Identify Impurities LCMS->Impurity_ID NMR->Impurity_ID GCMS->Impurity_ID Report Generate Certificate of Analysis Purity_Calc->Report Impurity_ID->Report

A typical workflow for the purity assessment of a chemical compound.

Detailed Experimental Protocols

The following are standardized protocols for key analytical techniques used in the determination of the purity of "this compound" and the identification of potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds. For a polar aromatic amine like this compound, a reversed-phase HPLC method is generally suitable.

Methodology:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the main compound from any impurities. A typical mobile phase could consist of:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (adjust pH to ~3).

    • Solvent B: Acetonitrile or Methanol.

    • A gradient from a low to a high percentage of Solvent B will elute compounds based on their polarity.

  • Flow Rate: A standard flow rate is 1.0 mL/min.[5]

  • Detection: UV detection using a Diode Array Detector (DAD) is recommended to obtain spectral information for the main peak and any impurities. The detection wavelength should be set at the maximum absorbance of "this compound".

  • Sample Preparation: A stock solution of the compound is prepared by dissolving it in a suitable solvent (e.g., a mixture of the mobile phase components) to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.[5]

  • Analysis: An injection volume of 5-10 µL is standard. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

NMR spectroscopy is a powerful tool for the structural elucidation of the main component and the identification of impurities.[6] Both ¹H and ¹³C NMR should be performed.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • ¹H NMR Analysis: The ¹H NMR spectrum will provide information on the number and types of protons present. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of "2--Amino-5-chloropyridin-3-ol". Impurity signals, even at low levels, can often be detected.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

  • Advanced NMR Techniques: 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals and to aid in the structural elucidation of unknown impurities.[7]

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities, often in conjunction with a chromatographic separation technique like LC or GC.[8][9]

Methodology:

  • Ionization Technique: For a compound like "this compound", Electrospray Ionization (ESI) is a suitable technique.

  • LC-MS Analysis: Coupling HPLC with a mass spectrometer allows for the separation of the main component from its impurities, followed by the determination of the mass-to-charge ratio (m/z) for each component. This is highly effective for identifying and quantifying trace impurities.[10]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the parent molecule and any impurities.[8]

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of "this compound". Other peaks may indicate the presence of impurities, and their fragmentation patterns can be used to deduce their structures.

By employing these standardized analytical methods, researchers can independently verify the purity of "this compound" from any supplier, ensuring the quality and reliability of their research outcomes.

References

A Comparative Guide to the Large-Scale Synthesis of 2-Amino-5-chloropyridin-3-ol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes and a Look at a Promising Alternative.

In the landscape of pharmaceutical development, particularly in the synthesis of kinase inhibitors, the selection of key intermediates is a critical decision with far-reaching implications for cost, efficiency, and scalability. 2-Amino-5-chloropyridin-3-ol is a valuable substituted pyridinol building block, notably utilized in the development of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in oncology. This guide provides a detailed cost-benefit analysis of a known large-scale synthetic route to this compound and compares it with a potential alternative, 6-amino-2,4,5-trimethylpyridin-3-ol, another potent FGFR4 inhibitor.

Cost-Benefit Analysis: Synthesis of this compound

A patented method for the synthesis of this compound provides a basis for our analysis. The route starts from the commercially available 2-amino-3-bromo-5-chloropyridine.

Synthetic Route Overview

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the bromo group at the 3-position is displaced by a hydroxyl group.

Diagram of the Synthetic Workflow for this compound

G A 2-Amino-3-bromo-5-chloropyridine C Reaction at 170°C for 10 hours in an autoclave under Nitrogen A->C B Potassium Hydroxide (85%) Water Copper Powder (catalyst) B->C D Neutralization with HCl Evaporation C->D E Hot Ethyl Acetate Extraction D->E F Purification with Activated Charcoal Solvent Evaporation E->F G This compound F->G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB KLB KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation 2-Amino-5-chloropyridin-3-ol_Derivative Aminopyridinol-based FGFR4 Inhibitor 2-Amino-5-chloropyridin-3-ol_Derivative->FGFR4 Inhibits

Performance Benchmark: 2-Amino-5-chloropyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and development. Substituted aminopyridines, in particular, are privileged structures in medicinal chemistry. This guide provides a comparative performance benchmark of "2-Amino-5-chloropyridin-3-ol" in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Due to the limited availability of direct comparative experimental data for this compound, this guide leverages performance data from structurally analogous aminohalopyridines to provide a predictive analysis. The chosen alternatives for comparison are 6-Chloropyridin-3-amine and 2-Amino-5-bromopyridine derivatives , which share key electronic and structural features.

Theoretical Reactivity Analysis

The reactivity of aminohalopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyridine ring and the nature of the halogen substituent. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the carbon-halogen bond towards the crucial oxidative addition step in the catalytic cycle. However, the position of the amino group, a strong electron-donating group, can significantly modulate the electron density at the carbon-halogen bond, thereby influencing reaction rates and yields.

For this compound, the chloro substituent is at the 5-position, meta to the pyridine nitrogen, and para to the amino group. The electron-donating resonance effect of the amino group is expected to increase the electron density at the C-Cl bond, potentially making oxidative addition more challenging compared to isomers where the halogen is at a more electron-deficient position. The presence of the hydroxyl group at the 3-position further complicates the electronic landscape and may necessitate the use of a protecting group strategy to prevent interference with the catalytic cycle.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The following table summarizes typical reaction conditions and expected yields for the coupling of this compound and its alternatives with various arylboronic acids, based on data from analogous systems.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Arylboronic AcidTypical Yield (%)
This compound (Predicted) Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100-11012-24Phenylboronic acidModerate to Good
6-Chloropyridin-3-amine Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O10012-24Arylboronic acids70-85[1]
2-Amino-5-bromopyridine derivative Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O85-9512-18Phenylboronic acid85[2]
2-Amino-5-bromopyridine derivative Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O85-9512-184-Methoxyphenylboronic acid88[2]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. The choice of a suitable bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle and achieve high coupling efficiency.

SubstrateCatalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)AmineTypical Yield (%)
This compound (Predicted) Pd₂(dba)₃ / XPhosNaOtBuToluene100-11012-24Primary/Secondary AminesModerate to Good
6-Chloropyridin-3-amine Pd₂(dba)₃ / XantphosNaOtBuTolueneReflux7N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines35-82[1]
2-Amino-5-bromopyridine derivative Pd(OAc)₂ / dpppNaOtBuToluene801-3Volatile Secondary Amines55-98[3]
2-Amino-5-bromopyridine derivative Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11016-24ArylaminesGood to Excellent[4]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is highly recommended for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (or alternative) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane/water (4:1)

  • Standard Schlenk flask and inert atmosphere setup

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (or alternative) (1.0 equiv)

  • Amine to be coupled (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Standard Schlenk flask and inert atmosphere setup

Procedure:

  • In a glovebox or under a positive pressure of inert gas, charge a Schlenk flask with tris(dibenzylideneacetone)dipalladium(0), XPhos, and sodium tert-butoxide.

  • Add this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination PdII_Ar->RedElim Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Amine_Coord Amine Coordination PdII->Amine_Coord PdII_Amine [Ar-Pd(II)L₂(R₂NH)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR₂ RedElim->Product Reactants Ar-X + R₂NH

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow Start Reaction Setup (Substrates, Catalyst, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup (Quench, Extract, Dry) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: Generalized experimental workflow for cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-chloropyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Amino-5-chloropyridin-3-ol as a hazardous chemical waste. Due to its classification as harmful if swallowed, in contact with skin, or inhaled, and as a skin and eye irritant, stringent disposal protocols are mandatory to ensure personnel safety and environmental compliance. [1]

This guide provides essential logistical and safety information for the proper disposal of this compound (CAS Number: 40966-87-8). Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and comply with regulations.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance with local, state, and federal regulations.[2][3]

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to prevent exposure.[2]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of dust or vapors.

Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be handled as hazardous chemical waste.[2][3]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, absorbent pads), must be classified as hazardous waste.[2]

    • Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents and acids.[2][4]

  • Waste Collection and Containment:

    • Collect all this compound waste in a designated, sealable, and chemically compatible container.[2][4]

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound" and its CAS number: "40966-87-8".[3]

    • Ensure the container is kept tightly closed except when adding waste.[4]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2][4]

    • The storage area should be away from sources of ignition and incompatible materials.[4][5]

  • Disposal Request:

    • Once the waste container is full or is no longer being used, arrange for its disposal through your institution's EHS department.[3]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Never pour this compound or its solutions down the drain or dispose of it in regular trash. [5]

Spill Management

In the event of a spill, evacuate the immediate area and follow these steps:

  • For small spills: Use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[2] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • For large spills: Contact your institution's EHS department immediately.[2]

Hazard Summary for this compound

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed[1]
Acute Toxicity, Dermal H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation H332: Harmful if inhaled[1]
Specific target organ toxicity, single exposure H335: May cause respiratory irritation[1]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps cluster_spill Spill Contingency start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from other waste streams identify->segregate collect Collect in a labeled, sealed, compatible container segregate->collect store Store in designated Satellite Accumulation Area collect->store request Request pickup from EHS Department store->request end End: Proper Disposal request->end spill Spill Occurs small_spill Small Spill: Absorb with inert material spill->small_spill Small large_spill Large Spill: Contact EHS Immediately spill->large_spill Large spill_collect Collect and dispose of as hazardous waste small_spill->spill_collect

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Amino-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Amino-5-chloropyridin-3-ol, a pyridine derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the closely related compound, 2-Amino-5-chloropyridine, and general best practices for handling pyridine derivatives. Adherence to these guidelines is essential to ensure laboratory safety.

Hazard Summary

While specific toxicity data for this compound is not available, it should be handled with care. The related compound, 2-Amino-5-chloropyridine, is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1][2][3] Pyridine derivatives, in general, are known to be toxic and may be flammable.[4][5] Therefore, minimizing exposure through inhalation and skin contact is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical safety goggles with side shieldsNitrile or neoprene glovesFully-buttoned laboratory coatWork within a certified chemical fume hood to avoid the need for a respirator.[4][6]
Conducting Reactions Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coatOperations should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4] If exposure limits are exceeded, a full-face respirator may be necessary.[2]
Handling Spills Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant laboratory coat and apronA full-face respirator with appropriate cartridges may be required depending on the spill size and location.
Waste Disposal Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNot generally required if containers are sealed and handled correctly.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational.[4]

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Keep the work area clean and free of clutter.

  • Donning PPE :

    • Put on all required personal protective equipment as detailed in the table above before handling the chemical.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[4]

    • Use non-sparking tools.[7]

  • Reaction Setup :

    • Set up all reactions within the chemical fume hood.

    • Ensure all containers are clearly labeled.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][8]

    • Decontaminate the work surface with an appropriate solvent.

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][9]

    • Keep the container tightly closed.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid and liquid waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated Materials :

    • Any materials that come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.

  • Spill Cleanup :

    • For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5]

    • Collect the absorbed material into a hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.[5]

  • Waste Storage and Disposal :

    • Store hazardous waste containers in a designated, well-ventilated area.

    • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][8]

Experimental Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Workspace prep_ppe->prep_setup handle_weigh Weigh and Transfer in Fume Hood prep_setup->handle_weigh handle_reaction Conduct Reaction in Fume Hood handle_weigh->handle_reaction cleanup_decon Decontaminate Workspace handle_reaction->cleanup_decon storage_store Store in Cool, Dry, Ventilated Area handle_reaction->storage_store If not all material is used cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.